(2R)-RXP470.1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H35BrClN4O10P |
|---|---|
Molecular Weight |
818.0 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(34(47)40-29(13-15-32(44)45)35(48)39-28(33(38)46)12-14-31(42)43)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,46)(H,39,48)(H,40,47)(H,42,43)(H,44,45)(H,49,50)/t23-,28+,29+/m1/s1 |
InChI Key |
PTUCPHGSAFOJAU-MGONOCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)C[C@H](CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)CC(CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
(2R)-RXP470.1: A Deep Dive into its Mechanism of Action as a Selective MMP-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R)-RXP470.1 is a potent and highly selective, active-site directed, reversible inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathogenesis of chronic inflammatory diseases such as atherosclerosis and abdominal aortic aneurysms (AAAs). By specifically targeting MMP-12, this compound modulates critical pathological processes, including extracellular matrix degradation, inflammatory cell migration, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory potency and selectivity, the downstream cellular and physiological effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Potent and Selective Inhibition of MMP-12
This compound exerts its therapeutic effects through the direct and reversible inhibition of the catalytic activity of MMP-12. This phosphinic peptide compound is designed to fit into the active site of the enzyme, preventing it from cleaving its natural substrates.
Quantitative Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified through enzymatic assays, demonstrating its high affinity for MMP-12. The selectivity of an inhibitor is crucial for minimizing off-target effects and enhancing its therapeutic index. This compound exhibits remarkable selectivity for MMP-12 over other MMP family members.
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. MMP-12 | Reference |
| Human MMP-12 | 0.2 nM | - | [1][2] |
| Human MMP-12 | 0.26 nM | - | [3][4] |
| Other MMPs | - | 2 to 4 orders of magnitude less potent | [1][2] |
Table 1: Inhibitory Potency and Selectivity of this compound. This table summarizes the reported inhibition constants (Ki) of this compound for human MMP-12 and its general selectivity profile against other matrix metalloproteinases.
Downstream Cellular and Physiological Effects
The inhibition of MMP-12 by this compound leads to a cascade of beneficial cellular and physiological effects, particularly in the context of cardiovascular diseases.
Modulation of Macrophage Function
Macrophages are key players in the inflammatory processes driving atherosclerosis. MMP-12, predominantly expressed by macrophages, influences their behavior in several ways. This compound has been shown to:
-
Reduce Macrophage Invasion: By inhibiting MMP-12-mediated degradation of the extracellular matrix, this compound attenuates the invasion of monocytes and macrophages into atherosclerotic plaques.[2]
-
Decrease Macrophage Apoptosis: this compound has been observed to reduce oxidized low-density lipoprotein (ox-LDL)-induced apoptosis in macrophages.[2] This effect is potentially mediated through the inhibition of MMP-12-dependent extracellular signal-regulated kinase (ERK) phosphorylation.[2]
Stabilization of Atherosclerotic Plaques
In preclinical models of atherosclerosis, treatment with this compound leads to the development of a more stable plaque phenotype, which is less prone to rupture and subsequent thrombosis.[1][5] Key features of this stabilized phenotype include:
-
Increased fibrous cap thickness[1]
-
Reduced necrotic core size[1]
-
Increased smooth muscle cell to macrophage ratio[1]
-
Decreased incidence of calcification[1]
Attenuation of Abdominal Aortic Aneurysm (AAA) Progression
In animal models of AAA, pharmacological inhibition of MMP-12 with this compound has demonstrated protective effects.[4][6] These include:
-
Reduced aortic dilation and rupture[4]
-
Diminished medial thinning and elastin (B1584352) fragmentation[4]
-
Increased collagen deposition, indicative of a reparative response[4]
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound is intrinsically linked to the broader signaling pathways in which MMP-12 is involved.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. creative-bioarray.com [creative-bioarray.com]
The Therapeutic Potential of (2R)-RXP470.1: A Technical Guide
(2R)-RXP470.1 emerges from recent pharmacological investigations as a highly potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), an enzyme implicated in the pathogenesis of various inflammatory diseases. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental frameworks used to elucidate its therapeutic promise, particularly in the context of atherosclerosis.
Core Mechanism of Action
This compound is a phosphinic peptide that acts as a reversible, active-site-directed inhibitor of MMP-12.[1] Its therapeutic effects are primarily attributed to the selective inhibition of this enzyme, which plays a crucial role in extracellular matrix degradation, cell migration, and inflammatory signaling. By blocking MMP-12 activity, this compound modulates key pathological processes in atherosclerosis, including monocyte/macrophage invasion into plaques and macrophage apoptosis.[1][2]
Quantitative Data Summary
The inhibitory potency and in vivo efficacy of this compound have been quantified in several key studies. The data below is summarized for clarity and comparative analysis.
| Parameter | Value | Species/System | Reference |
| In Vitro Inhibitory Activity | |||
| Ki (MMP-12) | 0.2 nM | Human | [1] |
| Ki (MMP-12) | 0.26 nM | Human | [3] |
| Selectivity vs. other MMPs | 2 to 4 orders of magnitude less potent | Human | [1] |
| In Vivo Efficacy in Atherosclerosis (ApoE-/- Mice) | |||
| Plaque Area Reduction | ~50% | Mouse | [2] |
| Smooth Muscle Cell:Macrophage Ratio | Increased by 33% | Mouse | [2] |
| Minimum Fibrous Cap Thickness | Increased | Mouse | [2] |
| Necrotic Core Size | Reduced by 46% | Mouse | [2] |
Signaling Pathway
The inhibitory action of this compound on MMP-12 initiates a signaling cascade that culminates in the stabilization of atherosclerotic plaques. A key pathway involves the modulation of macrophage apoptosis, which is, at least in part, mediated through the Extracellular signal-Regulated Kinase (ERK) pathway. The precise upstream and downstream effectors of MMP-12 in this context are a subject of ongoing research.
References
- 1. Frontiers | Multiscale Invasion Assay for Probing Macrophage Response to Gram-Negative Bacteria [frontiersin.org]
- 2. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of High-Risk Atherosclerotic Plaques with Ultrasound Molecular Imaging of Glycoprotein IIb/IIIa Receptor on Activated Platelets [thno.org]
(2R)-RXP470.1: A Selective Inhibitor of Matrix Metalloproteinase-12 for Atherosclerosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R)-RXP470.1, a potent and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12). The document details its biochemical properties, mechanism of action, and its application in preclinical models of atherosclerosis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular disease, inflammation, and drug discovery.
Introduction to this compound and MMP-12
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly expressed by activated macrophages. It plays a critical role in the degradation of extracellular matrix (ECM) components, particularly elastin (B1584352).[1] In the context of atherosclerosis, MMP-12 is implicated in the progression and instability of atherosclerotic plaques.[2] Its enzymatic activity contributes to the breakdown of the fibrous cap, a key event leading to plaque rupture and subsequent thrombotic events such as myocardial infarction and stroke.[2]
This compound is a phosphinic peptide-based inhibitor designed for high potency and selectivity against MMP-12.[2] Its ability to selectively target MMP-12 minimizes off-target effects on other MMPs, which has been a significant challenge with broad-spectrum MMP inhibitors.[1][3] This selectivity makes this compound a valuable tool for elucidating the specific roles of MMP-12 in pathological processes and a promising therapeutic candidate.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | Selectivity vs. Other MMPs |
| Human MMP-12 | 0.2 nM[3][4] | 2-4 orders of magnitude |
| Other MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13) | Significantly higher Ki values (less potent) | High[2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Atherosclerosis
| Animal Model | Treatment Dose & Route | Duration of Treatment | Key Findings |
| Apolipoprotein E-knockout (ApoE-/-) mice on a Western diet | 10 mg/kg/day, Intraperitoneal (IP) injection[3] | 8 weeks[3] | - ~50% reduction in atherosclerotic plaque cross-sectional area.[2]- Increased smooth muscle cell to macrophage ratio.[2]- Reduced macrophage apoptosis.[2]- Increased fibrous cap thickness.[2]- Smaller necrotic core.[2] |
Mechanism of Action
This compound exerts its therapeutic effects in atherosclerosis primarily through the selective inhibition of MMP-12. The proposed mechanism of action involves several key downstream effects:
-
Reduced Extracellular Matrix Degradation: By inhibiting MMP-12, this compound prevents the breakdown of elastin and other critical ECM components within the atherosclerotic plaque. This helps to maintain the structural integrity and stability of the fibrous cap.[3]
-
Decreased Monocyte/Macrophage Invasion: MMP-12 facilitates the migration of monocytes and macrophages into the arterial wall. Inhibition of MMP-12 by this compound attenuates this inflammatory cell infiltration, thereby reducing the overall inflammatory burden within the plaque.[2][3]
-
Inhibition of Macrophage Apoptosis: this compound has been shown to reduce oxidized low-density lipoprotein (ox-LDL)-induced macrophage apoptosis.[3] This is achieved by inhibiting MMP-12-mediated phosphorylation of the extracellular signal-regulated kinase (ERK).[3]
The following diagram illustrates the proposed signaling pathway of MMP-12 in atherosclerosis and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Biochemical Assay: Fluorometric MMP-12 Inhibition Assay
This protocol is adapted from commercially available MMP-12 inhibitor screening kits and is suitable for determining the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant human MMP-12 (activated)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of 328/420 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
Dilute the activated MMP-12 enzyme in Assay Buffer to the working concentration recommended by the supplier.
-
Dilute the fluorogenic MMP-12 substrate in Assay Buffer to its working concentration.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor wells) to the appropriate wells.
-
Add 20 µL of the diluted MMP-12 enzyme solution to all wells except the substrate control wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at Ex/Em = 328/420 nm in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
The following diagram outlines the experimental workflow for the MMP-12 inhibition assay.
In Vivo Efficacy Study in an Atherosclerosis Mouse Model
This protocol describes a typical in vivo study to evaluate the efficacy of this compound in reducing atherosclerosis in ApoE-/- mice.
Materials:
-
Apolipoprotein E-knockout (ApoE-/-) mice (e.g., 8-12 weeks old)
-
Western-type high-fat diet (containing 21% fat and 0.15% cholesterol)
-
This compound
-
Vehicle for injection (e.g., sterile saline or 10% DMSO in sterile saline)
-
Anesthetic agents
-
Surgical tools for perfusion and tissue collection
-
Histological stains (e.g., Oil Red O, Masson's trichrome)
-
Antibodies for immunohistochemistry (e.g., anti-Mac-2 for macrophages, anti-α-SMA for smooth muscle cells)
Procedure:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize ApoE-/- mice to the animal facility for at least one week before the start of the experiment.
-
Induce atherosclerosis by feeding the mice a Western-type high-fat diet for a specified period (e.g., 4 weeks) before starting the treatment.
-
-
Preparation of this compound for In Vivo Administration:
-
Based on literature, this compound can be dissolved in sterile saline for intraperitoneal injection.[3]
-
Alternatively, for compounds with low aqueous solubility, a vehicle such as 10% DMSO in sterile saline can be used.[3] It is recommended to first dissolve the required amount of this compound in a small volume of DMSO and then bring it to the final volume with sterile saline.
-
The final solution should be vortexed thoroughly to ensure homogeneity. Prepare fresh on each day of administration.
-
-
Drug Administration:
-
Divide the mice into two groups: a vehicle control group and a this compound treatment group.
-
Administer this compound at a dose of 10 mg/kg body weight via intraperitoneal (IP) injection daily for the duration of the study (e.g., 8 weeks).[3]
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue the Western diet for both groups throughout the treatment period.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, anesthetize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta and heart.
-
Embed the aortic root and other sections of the aorta in an optimal cutting temperature (OCT) compound for cryosectioning.
-
Perform histological staining (e.g., Oil Red O for lipid deposition, Masson's trichrome for collagen) and immunohistochemistry on serial sections to quantify plaque area, composition (macrophage and smooth muscle cell content), and fibrous cap thickness.
-
The logical relationship for the in vivo experimental design is depicted in the following diagram.
Conclusion
This compound is a powerful and selective tool for investigating the role of MMP-12 in atherosclerosis and other inflammatory diseases. Its high potency and selectivity, combined with demonstrated in vivo efficacy, make it a valuable compound for preclinical research. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of MMP-12 biology and its therapeutic potential.
References
- 1. Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice [mdpi.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 4. Phosphinic peptide inhibitors as tools in the study of the function of zinc metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (2R)-RXP470.1 in Mitigating Atherosclerosis Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. Emerging research has identified Matrix Metalloproteinase-12 (MMP-12) as a key enzyme in the progression of atherosclerosis. This technical guide provides an in-depth analysis of (2R)-RXP470.1, a potent and selective inhibitor of MMP-12, and its role in attenuating the advancement of atherosclerosis. This document will detail the mechanism of action, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols, and visualize the underlying signaling pathways. The findings presented herein underscore the therapeutic potential of selective MMP-12 inhibition as a promising strategy for the treatment of atherosclerotic cardiovascular disease.
Introduction to MMP-12 in Atherosclerosis
Matrix Metalloproteinase-12, also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by activated macrophages within atherosclerotic plaques.[1] Its primary substrate is elastin (B1584352), a critical component of the arterial wall that provides elasticity and structural integrity.[2] The degradation of the extracellular matrix (ECM) by MMP-12 is a critical step in the progression of atherosclerosis.[3] By breaking down the ECM, MMP-12 facilitates the migration and infiltration of monocytes and macrophages into the arterial intima, a hallmark of early atherogenesis.[4] Furthermore, MMP-12 activity is associated with increased plaque instability, contributing to a higher risk of plaque rupture and subsequent thrombotic events.
This compound: A Selective MMP-12 Inhibitor
This compound is a phosphinic peptide that acts as a potent and highly selective inhibitor of murine MMP-12.[5][6] Its high selectivity for MMP-12 over other MMPs minimizes the potential for off-target effects, making it a valuable tool for studying the specific role of MMP-12 in disease processes and a promising candidate for therapeutic development.[7]
Quantitative Effects of this compound on Atherosclerosis
Preclinical studies utilizing the apolipoprotein E-knockout (ApoE-/-) mouse model of atherosclerosis have demonstrated the significant efficacy of this compound in halting disease progression. The following tables summarize the key quantitative findings from a seminal study by Johnson et al. (2011).[5]
Table 1: Effect of this compound on Atherosclerotic Plaque Area in ApoE-/- Mice [5]
| Vascular Site | Treatment Group | Mean Plaque Area (μm²) ± SEM | % Reduction | p-value |
| Brachiocephalic Artery | Control | 265,000 ± 35,000 | - | - |
| RXP470.1 | 147,000 ± 32,000 | 44% | <0.05 | |
| Aortic Sinus | Control | 450,000 ± 40,000 | - | - |
| RXP470.1 | 285,000 ± 30,000 | 37% | <0.05 | |
| Proximal Aorta | Control | 180,000 ± 30,000 | - | - |
| RXP470.1 | 70,000 ± 15,000 | 61% | <0.05 | |
| Thoracic Aorta | Control | 8,000 ± 3,000 | - | - |
| RXP470.1 | 1,000 ± 500 | 88% | <0.05 |
Table 2: Impact of this compound on Plaque Composition and Stability in the Brachiocephalic Artery of ApoE-/- Mice [5]
| Parameter | Control Group (Mean ± SEM) | RXP470.1 Group (Mean ± SEM) | % Change | p-value |
| Smooth Muscle Cells (%) | 31 ± 3 | 41 ± 3 | +32% | <0.05 |
| Macrophages (%) | 42 ± 1 | 36 ± 2 | -14% | <0.01 |
| Smooth Muscle Cell:Macrophage Ratio | 0.74 ± 0.08 | 1.14 ± 0.11 | +54% | <0.05 |
| Minimum Fibrous Cap Thickness (μm) | 8.7 ± 1.0 | 16.4 ± 2.2 | +88% | <0.001 |
| Necrotic Core Size (% of plaque area) | 24 ± 2 | 13 ± 3 | -46% | <0.05 |
| Plaque Calcification (% of plaque area) | 5.9 ± 2.2 | 0.8 ± 0.6 | -86% | <0.01 |
| Macrophage Apoptosis (%) | 50 ± 3 | 20 ± 4 | -60% | <0.01 |
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiments cited in this guide, based on the study by Johnson et al. (2011).[5]
Animal Model and Diet
-
Animal Model: Male and female apolipoprotein E-knockout (ApoE-/-) mice on a C57BL/6J background are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[8]
-
Diet: At 8 weeks of age, mice are placed on a high-fat "Western" diet containing 21% fat and 0.15% cholesterol for the duration of the study to accelerate atherosclerosis development.[9]
This compound Formulation and Administration
-
Formulation: this compound is dissolved in sterile saline (0.9% NaCl).[4]
-
Administration: Starting at 12 weeks of age (after 4 weeks on the Western diet), mice receive daily intraperitoneal (IP) injections of this compound at a dose of 10 mg/kg body weight for 4 weeks.[4] Control animals receive daily IP injections of the saline vehicle.
Histological and Immunohistochemical Analysis of Aortic Plaques
-
Tissue Collection and Preparation: At the end of the treatment period, mice are euthanized. The vasculature is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The heart and aorta are excised and fixed overnight in 4% paraformaldehyde. The tissue is then embedded in Optimal Cutting Temperature (OCT) compound for frozen sectioning or processed for paraffin (B1166041) embedding.[6]
-
Plaque Area Quantification: Serial cryosections (5-10 µm) of the aortic root and brachiocephalic artery are stained with Oil Red O to visualize neutral lipids within the plaques. The total plaque area is quantified using image analysis software.[10]
-
Plaque Composition Analysis:
-
Macrophages: Immunohistochemical staining is performed using a primary antibody against the macrophage marker CD68 (e.g., rat anti-mouse CD68).[5]
-
Smooth Muscle Cells (SMCs): SMCs are identified by staining with a primary antibody against α-smooth muscle actin (α-SMA).[5]
-
Collagen: Masson's trichrome staining is used to visualize and quantify collagen content within the fibrous cap.[11]
-
-
Apoptosis Detection: Apoptotic cells within the plaque are detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Co-staining with cell-specific markers (e.g., CD68) can identify the phenotype of apoptotic cells.[11]
Signaling Pathways and Mechanism of Action
The beneficial effects of this compound in atherosclerosis are primarily attributed to its inhibition of MMP-12's enzymatic activity, which impacts key cellular processes involved in plaque progression.
Inhibition of Macrophage Migration
MMP-12 facilitates the migration of monocytes and macrophages into the arterial intima by degrading components of the extracellular matrix, such as elastin and fibronectin.[12] This process is crucial for the initiation and growth of atherosclerotic plaques.
Caption: Inhibition of MMP-12 by this compound prevents ECM degradation, thereby reducing macrophage migration.
By inhibiting MMP-12, this compound preserves the integrity of the ECM, creating a less permissive environment for macrophage infiltration into the vessel wall. This is a critical early intervention in the atherosclerotic process.
Reduction of Macrophage Apoptosis
Within the plaque, macrophage apoptosis contributes to the formation of the necrotic core, a key feature of unstable plaques. While the precise mechanism by which MMP-12 influences macrophage apoptosis is still under investigation, it is hypothesized to involve the disruption of cell-matrix interactions that provide pro-survival signals.
Caption: this compound may reduce macrophage apoptosis by preserving ECM-mediated survival signals.
By preventing the degradation of the ECM, this compound helps to maintain the crucial cell-matrix interactions that promote macrophage survival, thereby reducing apoptosis and the expansion of the necrotic core.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a preclinical model of atherosclerosis.
Caption: A streamlined workflow for preclinical assessment of anti-atherosclerotic compounds.
Conclusion and Future Directions
The selective inhibition of MMP-12 by this compound represents a highly promising therapeutic strategy for the management of atherosclerosis. Preclinical evidence strongly supports its ability to reduce plaque burden, improve plaque stability, and mitigate key cellular processes that drive the disease. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and development in this area. Future studies should focus on the long-term efficacy and safety of selective MMP-12 inhibitors, as well as their potential for clinical translation in the treatment of human atherosclerotic cardiovascular disease. The continued exploration of the downstream signaling pathways affected by MMP-12 will further refine our understanding of its role in atherosclerosis and may reveal additional therapeutic targets.
References
- 1. Mmp12 Is Translationally Regulated in Macrophages during the Course of Inflammation [mdpi.com]
- 2. MMP-12 polarizes neutrophil signalome towards an apoptotic signature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 4. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 5. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostaining of Macrophages, Endothelial Cells, and Smooth Muscle Cells in the Atherosclerotic Mouse Aorta | Veterian Key [veteriankey.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Matrix metalloproteinase 12 overexpression in myeloid lineage cells plays a key role in modulating myelopoiesis, immune suppression, and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (2R)-RXP470.1 in the Regulation of Macrophage Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-12 (MMP-12), predominantly expressed by macrophages, plays a significant, albeit complex, role in the pathophysiology of chronic inflammatory diseases such as atherosclerosis. The accumulation and subsequent apoptosis of macrophages within atherosclerotic plaques are critical events leading to the formation of a necrotic core and increased plaque vulnerability. Emerging evidence indicates that selective inhibition of MMP-12 by compounds such as (2R)-RXP470.1 can modulate macrophage survival, thereby influencing plaque stability. This technical guide provides an in-depth analysis of the current understanding of how this compound, a potent and selective MMP-12 inhibitor, regulates macrophage apoptosis, with a focus on the context of atherosclerosis. We will explore the putative signaling pathways, present available quantitative data, and detail relevant experimental protocols to provide a comprehensive resource for researchers in the field.
Introduction: MMP-12 and Macrophage Apoptosis in Atherosclerosis
Atherosclerosis is characterized by the chronic inflammation of arterial walls, involving the recruitment and accumulation of lipid-laden macrophages, known as foam cells. The fate of these macrophages is a critical determinant of plaque progression. While the initial inflammatory response is a protective mechanism, sustained macrophage presence and their subsequent death by apoptosis can lead to the formation of a necrotic core, a hallmark of unstable plaques prone to rupture[1].
MMP-12, or macrophage elastase, is a key enzyme secreted by these macrophages that degrades various extracellular matrix (ECM) components, including elastin, type IV collagen, and laminin[2][3]. This enzymatic activity facilitates macrophage migration and infiltration into the arterial intima[2][3][4]. In advanced atherosclerotic lesions, high levels of MMP-12 expression by a subpopulation of foam cell macrophages are associated with features of plaque instability and predict adverse cardiovascular events[5]. A significant correlation has been observed between the presence of MMP-12-positive macrophages and cleaved caspase-3, a key executioner of apoptosis, within these plaques[5]. Furthermore, studies have shown that all apoptotic macrophages in these vulnerable regions are MMP-12 positive, suggesting a direct or indirect role for this enzyme in promoting macrophage death[5].
This compound: A Selective MMP-12 Inhibitor
This compound is a phosphinic peptide that acts as a potent and selective inhibitor of MMP-12[6]. Its selectivity for MMP-12 over other MMPs makes it a valuable tool for elucidating the specific functions of this proteinase in disease models and as a potential therapeutic agent.
The Effect of this compound on Macrophage Apoptosis: Quantitative Data
Studies utilizing this compound in animal models of atherosclerosis have demonstrated its efficacy in promoting a more stable plaque phenotype. A key finding is the significant reduction in macrophage apoptosis upon MMP-12 inhibition.
| Treatment Group | Animal Model | Duration of Treatment | Key Finding on Macrophage Apoptosis | Reference |
| This compound | Apolipoprotein E-knockout mice on a Western diet | Not specified | Significantly less macrophage apoptosis in atherosclerotic plaques. | [6] |
| This compound | In vitro study with macrophages | Not specified | Reduced FasL-induced apoptosis by 60% (from 50±3% to 20±4%; P<0.01). | [6] |
| MMP-12 knockout | Apolipoprotein E-knockout mice | Not specified | Reduced frequency of macrophage apoptosis in brachiocephalic atherosclerotic plaques by 39% (P<0.05). | [6] |
Putative Signaling Pathways in MMP-12-Mediated Macrophage Apoptosis
While the precise signaling cascade linking MMP-12 to macrophage apoptosis in the atherosclerotic microenvironment is not fully elucidated, evidence from studies on other cell types and the known functions of MMP-12 allow for the formulation of putative pathways. The observation that inhibiting MMP-12 reduces macrophage apoptosis suggests that MMP-12's activity within the plaque creates a pro-apoptotic environment for these cells.
Proposed Pro-Apoptotic Mechanisms of MMP-12
Two potential, non-mutually exclusive pathways are proposed based on current literature. It is important to note that these pathways have been primarily described in neutrophils and cancer cells, and their direct role in macrophage apoptosis in atherosclerosis requires further investigation.
a) The FOXO1-Bax/Bid Pathway: In neutrophils, MMP-12 has been shown to induce an apoptotic signalome characterized by the upregulation of the transcription factor FOXO1[7]. FOXO1 can, in turn, promote the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bid, leading to the activation of the intrinsic apoptotic pathway.
b) The TRAIL-Mediated Pathway: The C-terminal domain of MMP-12 has been demonstrated to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR4 in tumor cells, leading to apoptosis[8]. If a similar mechanism is active in macrophages, MMP-12 could promote an autocrine or paracrine loop of TRAIL-induced cell death.
The Role of this compound in Inhibiting Macrophage Apoptosis
By inhibiting the enzymatic activity of MMP-12, this compound would block the downstream consequences of its proteolytic actions. In the context of the atherosclerotic plaque, this could involve several mechanisms that ultimately promote macrophage survival:
-
Preservation of ECM Integrity: MMP-12-mediated degradation of the ECM can disrupt cell-matrix interactions that provide survival signals to macrophages. By inhibiting this degradation, this compound may maintain a more pro-survival microenvironment.
-
Modulation of Bioactive Molecules: MMP-12 can cleave and modify the activity of various chemokines and cytokines[9]. Some of these cleavage events might generate pro-apoptotic fragments or inactivate pro-survival factors. This compound would prevent these modifications.
-
Inhibition of Pro-Apoptotic Signaling: If the direct signaling pathways described above are active in macrophages, this compound would prevent their initiation by MMP-12.
The following diagram illustrates the putative mechanism of action of this compound in preventing macrophage apoptosis.
Experimental Protocols for Assessing Macrophage Apoptosis
The following are generalized protocols for key assays used to quantify macrophage apoptosis. Specific details may need to be optimized based on the experimental system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is widely used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
General Protocol for Cultured Macrophages on Coverslips:
-
Cell Culture and Treatment: Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 derived macrophages) on coverslips and treat with this compound or vehicle control, followed by induction of apoptosis if required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Equilibration: Wash with PBS and incubate with TdT reaction buffer for 10 minutes.
-
TdT Reaction: Incubate cells with the TdT reaction cocktail (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes[10].
-
Detection: If using a biotin-dUTP, follow with incubation with streptavidin-HRP and a chromogenic substrate like DAB, resulting in dark brown staining of apoptotic nuclei[11]. If using a fluorescently labeled dUTP, proceed to mounting and imaging.
-
Counterstaining and Imaging: Counterstain with a nuclear stain (e.g., DAPI) and mount the coverslips. Image using a fluorescence microscope.
Caspase-3 Activity Assay
This assay measures the activity of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.
Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is added to cell lysates. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule, which can be quantified.
General Protocol for Cell Lysates:
-
Cell Culture and Treatment: Culture macrophages in multi-well plates and treat with this compound or vehicle control.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided with the assay kit.
-
Assay Reaction: Add the cell lysate to a microplate containing the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC-based substrates) or absorbance using a plate reader.
-
Data Analysis: Quantify caspase-3 activity by comparing the signal from treated samples to that of controls, often normalized to the total protein concentration of the lysate.
Conclusion and Future Directions
The selective MMP-12 inhibitor this compound has demonstrated a significant effect in reducing macrophage apoptosis within the context of atherosclerosis, a finding that has important implications for the development of therapies aimed at stabilizing vulnerable plaques. While the precise molecular mechanisms underlying this effect in macrophages are still under investigation, plausible pathways involving the modulation of ECM integrity, the activity of bioactive molecules, and potentially direct pro-apoptotic signaling cascades have been proposed.
Future research should focus on validating the putative signaling pathways (e.g., FOXO1 and TRAIL-mediated pathways) in macrophages specifically within an atherosclerotic-like microenvironment. The use of advanced techniques such as single-cell RNA sequencing and proteomics on macrophages treated with this compound could provide a more comprehensive and unbiased view of the molecular changes that lead to enhanced cell survival. A deeper understanding of these mechanisms will be crucial for the continued development and clinical translation of MMP-12 inhibitors as a novel therapeutic strategy for cardiovascular disease.
References
- 1. Macrophage Apoptosis in Advanced Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-12 polarizes neutrophil signalome towards an apoptotic signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Elastase Induces TRAIL-mediated Tumor Cell Death through Its Carboxy-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage-specific metalloelastase (MMP-12) truncates and inactivates ELR+ CXC chemokines and generates CCL2, -7, -8, and -13 antagonists: potential role of the macrophage in terminating polymorphonuclear leukocyte influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. genscript.com [genscript.com]
Probing the Potent and Selective Inhibition of Human MMP-12 by (2R)-RXP470.1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the selective inhibitor (2R)-RXP470.1 to human matrix metalloproteinase-12 (MMP-12). It is designed to be a comprehensive resource, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.
Executive Summary
This compound is a potent and highly selective, active-site-directed reversible inhibitor of human MMP-12. With a phosphinic acid moiety that chelates the catalytic zinc ion, this compound demonstrates nanomolar to sub-nanomolar binding affinity. Its selectivity profile reveals a significantly lower potency against other matrix metalloproteinases, making it a valuable tool for studying the specific roles of MMP-12 in various physiological and pathological processes. This guide delves into the specifics of its binding characteristics, the methods used for its evaluation, and the broader context of its mechanism of action.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its derivatives for human MMP-12 has been determined in multiple studies. The data consistently highlights its high potency.
| Compound | Parameter | Value (nM) | Experimental Conditions | Reference |
| This compound | Ki | 0.26 ± 0.05 | Fluorometric assay with a quenched fluorogenic peptide substrate. | [1] |
| This compound | Ki | 0.2 | Fluorescence resonance energy transfer (FRET) assay with Dabcyl-GPLGVRGQ-EDANS substrate. | [2][3] |
| RXP470.1-PEG2-Cy5.5 | Ki | 0.90 ± 0.07 | In vitro characterization. | [1] |
| RXP470.1-PEG2-Cy5 | Ki | 6.7 ± 0.1 | In vitro characterization. | [1] |
| RXP470.1 (in presence of 5 µM hSA) | Ki | 2.2 ± 0.15 | In vitro characterization with human serum albumin. | [1] |
Experimental Protocols
The determination of the inhibition constant (Ki) for this compound against human MMP-12 is typically performed using a fluorometric assay. The following is a detailed methodology based on established protocols.
Principle of the Fluorometric Inhibition Assay
The assay measures the enzymatic activity of MMP-12 on a synthetic fluorogenic substrate. This substrate is a peptide containing a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active MMP-12, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
-
Recombinant human MMP-12 (catalytic domain)
-
This compound
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Enzyme Activation: If using a pro-MMP-12 form, activate it according to the manufacturer's instructions. The catalytic domain of MMP-12 is often used directly.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer to obtain a range of inhibitor concentrations.
-
Reaction Setup:
-
In a 96-well black microplate, add a fixed amount of recombinant human MMP-12 to each well.
-
Add varying concentrations of the this compound dilution series to the wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
-
Initiation of Reaction: Add the fluorogenic MMP-12 substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read). The rate of reaction is determined from the initial linear portion of the fluorescence curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Visualizing the Mechanism and Workflow
Experimental Workflow for Ki Determination
References
The Discovery and Development of Phosphinic Peptide Inhibitors of Matrix Metalloproteinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. Their physiological roles in tissue remodeling, wound healing, and development are well-established. However, dysregulation of MMP activity is implicated in a host of pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. This has rendered them significant targets for therapeutic intervention. Among the various classes of MMP inhibitors, phosphinic peptides have emerged as a promising group due to their unique mechanism of action and potential for high potency and selectivity.
This technical guide provides an in-depth overview of the discovery and development of phosphinic peptide MMP inhibitors. It covers their mechanism of action, structure-activity relationships, synthesis, and methods for evaluating their inhibitory potential.
Mechanism of Action: Transition-State Analogue Inhibition
Phosphinic peptides are designed as transition-state analogues that mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond by MMPs. The phosphinic acid moiety [-P(O)(OH)CH₂-] replaces the scissile amide bond of a natural substrate. This stable, tetrahedral phosphinate group chelates the catalytic zinc ion in the active site of the MMP, leading to potent inhibition. By mimicking the transition state, these inhibitors can achieve high binding affinity.
Quantitative Analysis of Phosphinic Peptide MMP Inhibitors
The potency and selectivity of phosphinic peptide inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of key phosphinic peptide inhibitors against a panel of MMPs.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-11 (Stromelysin-3) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) | Reference(s) |
| RXP03 | Not Inhibited | Kᵢ = 20 nM | Not Inhibited | Kᵢ = 2.5 nM | Kᵢ = 10 nM | Kᵢ = 5 nM | Potently Inhibited | Kᵢ = 105 nM | [1][2] |
| Compound 22 | - | Kᵢ > 25 µM | Kᵢ > 25 µM | Kᵢ > 25 µM | Kᵢ > 25 µM | Kᵢ = 0.23 µM | Kᵢ > 25 µM | Kᵢ > 25 µM | [3] |
| Inhibitor | Target MMP | Kᵢ Value | Selectivity Profile | Reference(s) |
| RXP470.1 | MMP-12 | 0.26 nM | Highly selective for MMP-12. |
Experimental Protocols
Synthesis of Phosphinic Pseudodipeptide Building Blocks
The synthesis of phosphinic peptide inhibitors often involves the preparation of key building blocks, typically Fmoc-protected phosphinic pseudodipeptides. A common synthetic strategy is the Michael-type addition of a phosphinic acid to an α,β-unsaturated ester.
General Procedure:
-
Preparation of the Phosphinic Acid Component: An N-protected (e.g., Cbz or Fmoc) aminomethyl phosphinic acid is used as the starting material.
-
Preparation of the Michael Acceptor: An α-substituted acrylate (B77674), which will form the P1' residue of the inhibitor, is synthesized.
-
Michael Addition: The N-protected aminomethyl phosphinic acid is converted to its trivalent state using a silylating agent such as hexamethyldisilazane (B44280) (HMDS). This activated species then undergoes a Michael-type addition to the α,β-unsaturated ester to form the phosphinic pseudodipeptide backbone.
-
Deprotection and N-terminal Fmoc Protection: The protecting groups on the N-terminus and the C-terminal ester are removed, often through catalytic hydrogenation. The free N-terminus is then selectively protected with an Fmoc group using a reagent like Fmoc-OSu, yielding the final building block ready for solid-phase peptide synthesis.
A detailed synthetic route for the inhibitor RXP03 has been described, involving a Horner-Wadsworth-Emmons reaction to prepare a key acrylate intermediate, followed by a Michael addition and subsequent saponification and peptide coupling steps.[1][4]
MMP Inhibition Assay: Fluorogenic Substrate Method
The inhibitory activity of phosphinic peptides is commonly determined using a fluorometric assay with a synthetic, fluorogenic MMP substrate. Many of these substrates are based on Fluorescence Resonance Energy Transfer (FRET).
Principle:
A FRET peptide substrate contains a fluorophore and a quencher pair. In the intact peptide, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
General Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-based buffer containing CaCl₂, ZnCl₂, and a detergent like Brij-35.
-
Recombinant Human MMP Enzyme: The pro-enzyme is activated prior to the assay, often using 4-aminophenylmercuric acetate (B1210297) (APMA).
-
Fluorogenic Substrate: A stock solution is prepared in DMSO and then diluted to the final working concentration in assay buffer.
-
Inhibitor Stock Solutions: The phosphinic peptide inhibitor is dissolved in DMSO to create a concentrated stock solution, from which serial dilutions are made.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known MMP inhibitor).
-
Add the activated MMP enzyme to all wells except for the substrate control (blank).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 490/525 nm or 320/405 nm) for 30-60 minutes.[5][6]
-
-
Data Analysis:
-
The initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves) are calculated.
-
The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited enzyme control.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.
-
Visualizing Key Concepts in MMP Inhibition
MMP Activation Cascade
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic activation. This often occurs in a cascade where one active MMP can activate another.
Caption: A simplified representation of the MMP activation cascade, highlighting the role of MMP-14 in initiating the activation of other MMPs.
Workflow for Structure-Based Design of MMP Inhibitors
The development of selective MMP inhibitors often relies on a structure-based design approach, leveraging the crystal structures of MMPs.
Caption: A workflow illustrating the key stages in the structure-based design of selective MMP inhibitors.
MMP-Mediated Signaling in Cancer Progression
MMPs contribute to cancer progression not only by degrading the ECM but also by modulating signaling pathways that control cell growth, survival, and migration.
Caption: A diagram illustrating the role of MMPs in cancer-related signaling pathways, from their upstream regulation to their downstream effects.
Conclusion
Phosphinic peptide inhibitors represent a powerful class of compounds for targeting MMPs in various disease contexts. Their mechanism as transition-state analogues provides a strong basis for achieving high potency. The ongoing challenge lies in engineering inhibitors with exquisite selectivity for a single MMP to minimize off-target effects and improve their therapeutic window. The combination of rational, structure-based design, combinatorial chemistry, and robust in vitro and in vivo evaluation methods will continue to drive the development of the next generation of phosphinic peptide MMP inhibitors with enhanced clinical potential.
References
- 1. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosing and scheduling influence the antitumor efficacy of a phosphinic peptide inhibitor of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of P1'-diversified phosphinic peptides leads to the development of highly selective inhibitors of MMP-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Notes and Protocols for (2R)-RXP470.1: In Vivo Efficacy Studies in a Murine Model of Allergic Asthma
These application notes provide a detailed protocol for evaluating the in vivo efficacy of (2R)-RXP470.1, a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, in a preclinical model of ovalbumin-induced allergic asthma.
Introduction
This compound is a novel investigational compound characterized by its high affinity and selectivity for the CysLT1 receptor. Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases. By blocking the CysLT1 receptor, this compound is expected to inhibit key features of the asthmatic response, including bronchoconstriction, airway hyperresponsiveness, and inflammation.
This document outlines a representative in vivo protocol for assessing the therapeutic potential of this compound in a widely used murine model of allergic asthma. The described experiments are designed to evaluate the compound's ability to mitigate airway inflammation, reduce mucus production, and alleviate airway hyperresponsiveness.
Signaling Pathway of CysLT1 Receptor
The following diagram illustrates the signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, a mechanism that this compound is designed to inhibit.
Caption: CysLT1 Receptor Signaling Pathway and Point of Inhibition by this compound.
In Vivo Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model
This protocol details the induction of allergic asthma in mice and the subsequent treatment with this compound to evaluate its therapeutic efficacy.
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitizing Agent: Ovalbumin (OVA), Grade V.
-
Adjuvant: Aluminum hydroxide (B78521) (Alum).
-
Challenge Agent: Ovalbumin (OVA), Grade III.
-
Test Compound: this compound.
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Montelukast.
-
Anesthetic: Ketamine/Xylazine cocktail.
-
Reagents for Bronchoalveolar Lavage (BAL) fluid analysis: Phosphate-buffered saline (PBS), red blood cell lysis buffer, trypan blue, and various ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13).
-
Reagents for Histology: Formalin, paraffin, hematoxylin (B73222) and eosin (B541160) (H&E) stain, Periodic acid-Schiff (PAS) stain.
Experimental Workflow
The following diagram outlines the timeline for sensitization, challenge, and treatment in the murine model of allergic asthma.
Caption: Experimental Workflow for the Murine Model of Allergic Asthma.
Detailed Procedure
-
Sensitization:
-
On Day 0 and Day 14, sensitize BALB/c mice by intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum.
-
-
Treatment Groups:
-
Divide the sensitized mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, administered orally).
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg, administered orally).
-
Group 3: this compound (High Dose, e.g., 10 mg/kg, administered orally).
-
Group 4: Positive Control (e.g., Montelukast, 10 mg/kg, administered orally).
-
Group 5: Naive (non-sensitized, non-challenged) control.
-
-
-
Challenge and Treatment:
-
On Days 21, 22, and 23, expose the sensitized mice (Groups 1-4) to an aerosolized solution of 1% OVA in saline for 30 minutes.
-
Administer the respective treatments (Vehicle, this compound, or Montelukast) one hour prior to each OVA challenge.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
On Day 25, assess AHR in conscious, unrestrained mice using a whole-body plethysmograph.
-
Record baseline enhanced pause (Penh) values.
-
Expose the mice to increasing concentrations of aerosolized methacholine (B1211447) (0, 3.125, 6.25, 12.5, 25, and 50 mg/mL) and record the Penh values for 3 minutes at each concentration.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
On Day 26, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS three times via a tracheal cannula.
-
Centrifuge the collected BAL fluid.
-
Use the supernatant for cytokine analysis (IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet, perform a total cell count using a hemocytometer, and prepare cytospin slides for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes) after staining with Wright-Giemsa.
-
-
Lung Histology:
-
After BAL fluid collection, perfuse the lungs with saline and fix them in 10% buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with H&E for assessment of peribronchial and perivascular inflammation.
-
Stain separate sections with PAS to visualize and quantify mucus-producing goblet cells.
-
Data Presentation
The following tables represent hypothetical but expected outcomes from the described in vivo study, demonstrating the potential efficacy of this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh) in Response to Methacholine
| Treatment Group | 3.125 mg/mL | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |
| Vehicle Control | 2.5 ± 0.3 | 4.8 ± 0.5 | 7.2 ± 0.6 | 9.5 ± 0.8 | 12.1 ± 1.1 |
| This compound (1 mg/kg) | 1.8 ± 0.2 | 3.5 ± 0.4 | 5.1 ± 0.5 | 6.8 ± 0.6 | 8.5 ± 0.7 |
| This compound (10 mg/kg) | 1.2 ± 0.1 | 2.1 ± 0.3 | 3.4 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 |
| Montelukast (10 mg/kg) | 1.4 ± 0.2 | 2.5 ± 0.3 | 3.8 ± 0.4 | 5.0 ± 0.5 | 6.5 ± 0.6 |
| Naive Control | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.2 | 2.4 ± 0.3 |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | 8.5 ± 0.9 | 4.2 ± 0.5 | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.7 ± 0.1 |
| This compound (1 mg/kg) | 5.1 ± 0.6 | 2.5 ± 0.3 | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| This compound (10 mg/kg) | 2.8 ± 0.4 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Montelukast (10 mg/kg) | 3.2 ± 0.4 | 1.4 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Naive Control | 0.9 ± 0.1 | 0.1 ± 0.0 | 0.2 ± 0.0 | 0.3 ± 0.1 | 0.3 ± 0.1 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | 150 ± 15 | 250 ± 22 | 450 ± 40 |
| This compound (1 mg/kg) | 95 ± 10 | 160 ± 18 | 280 ± 25 |
| This compound (10 mg/kg) | 50 ± 8 | 80 ± 10 | 150 ± 15 |
| Montelukast (10 mg/kg) | 60 ± 7 | 95 ± 12 | 170 ± 18 |
| Naive Control | < 10 | < 20 | < 30 |
| Data are presented as mean ± SEM. |
Conclusion
This protocol provides a robust framework for the in vivo evaluation of this compound in a preclinical model of allergic asthma. The expected results, as presented in the hypothetical data tables, would demonstrate the compound's potential to reduce airway hyperresponsiveness, inhibit inflammatory cell infiltration, and decrease the production of key Th2 cytokines. These findings would support the further development of this compound as a therapeutic agent for asthma.
Application Notes and Protocols: Dosing and Administration of (2R)-RXP470.1 in ApoE Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of (2R)-RXP470.1, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), in Apolipoprotein E (ApoE) knockout mouse models of cardiovascular disease.[1][2][3] The protocols are based on established preclinical studies investigating the therapeutic potential of this compound in atherosclerosis and abdominal aortic aneurysms.[3][4][5][6]
This compound has demonstrated significant efficacy in animal models, where it has been shown to stabilize atherosclerotic plaques by reducing the degradation of the extracellular matrix, limiting monocyte recruitment, and decreasing macrophage apoptosis.[7] Its high selectivity for MMP-12 minimizes off-target effects, making it a promising candidate for further translational development as an anti-atherosclerotic therapeutic.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vitro and in vivo application of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Inhibitor | Kᵢ (nM) | Selectivity |
| Human MMP-12 | This compound | 0.2[1][7] | 2 to 4 orders of magnitude more potent against MMP-12 than other MMPs[1][7] |
| Mouse MMP-12 | This compound | 4 | >10-fold selective[3] |
Table 2: Recommended In Vivo Dosing in ApoE Knockout Mice
| Parameter | Value | Reference |
| Dose (Atherosclerosis Model) | 10 mg/kg/day | [7] |
| Dose (Atherosclerosis & AAA Model) | 4.6 mg/kg/day | [3][4] |
| Administration Route | Intraperitoneal (IP) injection or continuous subcutaneous infusion via osmotic minipump | [3][4][6][7] |
| Vehicle | Saline or sterile Phosphate Buffered Saline (PBS) | [4][7] |
| Target Plasma Concentration | 100 ± 10 nmol/L | [3] |
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of MMP-12, which plays a crucial role in the pathogenesis of atherosclerosis. By blocking MMP-12 activity, this compound interferes with key pathological processes, leading to a more stable plaque phenotype.
Experimental Protocols
Protocol 1: Induction of Atherosclerosis and Treatment with this compound via Intraperitoneal Injection
This protocol is designed to assess the efficacy of this compound in a diet-induced atherosclerosis model in ApoE knockout mice.
Materials:
-
ApoE knockout mice (male and female)
-
Western diet (high-fat, high-cholesterol)
-
This compound
-
Sterile saline
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
At 4 weeks of age, switch mice to a Western diet to induce atherosclerosis. Continue this diet for 12 weeks.
-
After 4 weeks on the Western diet, begin treatment with this compound.
-
Prepare a stock solution of this compound by dissolving it in sterile saline.
-
Administer this compound at a dose of 10 mg/kg/day via intraperitoneal (IP) injection.[7]
-
Continue daily IP injections for 8 weeks.
-
A control group should receive daily IP injections of the vehicle (sterile saline) only.
-
At the end of the 12-week diet period (8 weeks of treatment), euthanize the mice and harvest tissues (e.g., aorta, brachiocephalic artery) for analysis of atherosclerotic plaque size, composition, and stability.
Protocol 2: Continuous Administration of this compound via Osmotic Minipumps in an Angiotensin II-Induced Abdominal Aortic Aneurysm Model
This protocol is for studying the effect of this compound on the formation and progression of abdominal aortic aneurysms (AAA) in hypercholesterolemic ApoE knockout mice.
Materials:
-
ApoE knockout mice
-
Angiotensin II (Ang II)
-
This compound
-
Sterile Phosphate Buffered Saline (PBS)
-
Alzet osmotic minipumps (e.g., model 1004)
-
Surgical equipment for subcutaneous implantation
Procedure:
-
Induce hypercholesterolemia in ApoE knockout mice as required by the specific study design (e.g., Western diet).
-
Surgically implant Alzet osmotic minipumps subcutaneously in the interscapular region of the mice for the continuous infusion of Ang II (e.g., 500 ng/kg/min) to induce AAA formation.[6]
-
Simultaneously, implant a second set of osmotic minipumps preloaded with either this compound or vehicle.
-
To prepare the drug-loaded pumps, dissolve this compound in sterile PBS to achieve a delivery rate of 4.6 mg/kg/day.[4] This concentration has been shown to produce a plasma concentration of 100 ± 10 nmol/L.[3]
-
The control group will receive pumps loaded with sterile PBS only.
-
The infusion period is typically 3 to 4 weeks.
-
Monitor mice for signs of aortic rupture. Survival rates can be a key endpoint.[4][6]
-
At the end of the infusion period, euthanize the mice and harvest the aorta for histological analysis of AAA severity, elastin (B1584352) fragmentation, and collagen deposition.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for (2R)-RXP470.1 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of (2R)-RXP470.1, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), in cell culture-based assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction
This compound is a selective, small molecule inhibitor of MMP-12 with a Ki (inhibition constant) of 0.2 nM for human MMP-12.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of MMP-12 in various biological processes, including inflammation, tissue remodeling, and cell migration, proliferation, and apoptosis.[1] Due to its hydrophobic nature, proper solubilization is critical for its effective application in aqueous cell culture media.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Synonyms | (2R)-RXP-470 |
| Appearance | White to off-white solid |
| Molecular Formula | C₃₅H₃₅BrClN₄O₁₀P |
| Molecular Weight | 818.00 g/mol |
| Purity | ≥98% |
| Storage of Solid | Store at -20°C for up to 3 years. |
| Storage of Solution | Store in a suitable solvent at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Signaling Pathway of MMP-12 Inhibition
This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-12. MMP-12 is known to be involved in the degradation of the extracellular matrix and can influence cellular signaling pathways, such as the ERK/P38 MAPK pathway, which regulates key cellular processes like proliferation and apoptosis, particularly in macrophages.
Caption: Inhibition of MMP-12 by this compound and its downstream effects.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 8.18 mg of the compound (Molecular Weight = 818.00 g/mol ).
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to the powder. For 8.18 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Dilution of Stock Solution for Cell Culture Assays
It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should generally not exceed 0.5%, with 0.1% or lower being preferable for sensitive cell lines or long-term experiments.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration.
-
Important: Always add the diluted inhibitor solution to the cell culture medium, not the other way around, to prevent precipitation of the compound. Mix gently by swirling the plate or tube.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells treated with this compound.
Example Dilution for a Final Concentration of 10 µM:
To achieve a final concentration of 10 µM in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a general workflow for utilizing this compound in a typical cell-based assay.
References
Application Notes and Protocols for (2R)-RXP470.1 in a Monocyte Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration and invasion into tissues are critical processes in both normal immune surveillance and the pathogenesis of various inflammatory diseases and cancer. This process is tightly regulated by a variety of factors, including chemokines and extracellular matrix (ECM) remodeling enzymes. Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme expressed by macrophages that facilitates cell invasion by degrading components of the ECM. The compound (2R)-RXP470.1 is a potent and selective inhibitor of MMP-12, making it a valuable tool for studying the role of this enzyme in monocyte invasion and a potential therapeutic candidate for diseases characterized by excessive monocyte infiltration.[1][2][3]
These application notes provide a detailed protocol for utilizing this compound in a monocyte invasion assay, along with data presentation guidelines and a diagram of the relevant signaling pathway.
Data Presentation
Quantitative data from monocyte invasion assays using this compound should be summarized for clear comparison. Below is a template table for presenting such data.
| Treatment Group | Chemoattractant | This compound Conc. | Number of Invading Monocytes (Mean ± SD) | % Inhibition of Invasion |
| Negative Control | None | Vehicle | N/A | |
| Positive Control | e.g., MCP-1 (10 ng/mL) | Vehicle | 0% | |
| Test Group 1 | e.g., MCP-1 (10 ng/mL) | 1 nM | ||
| Test Group 2 | e.g., MCP-1 (10 ng/mL) | 10 nM | ||
| Test Group 3 | e.g., MCP-1 (10 ng/mL) | 100 nM | ||
| Test Group 4 | e.g., MCP-1 (10 ng/mL) | 1 µM |
Note: The inhibitory concentration (IC50) of this compound can be calculated from a dose-response curve generated from this data. The reported inhibitory constant (Ki) for this compound against human MMP-12 is 0.2 nM.[1][2]
Signaling Pathway
The following diagram illustrates the role of MMP-12 in monocyte invasion and the mechanism of inhibition by this compound.
Caption: Role of MMP-12 in monocyte invasion and its inhibition by this compound.
Experimental Protocols
Monocyte Invasion Assay Using a Boyden Chamber (Transwell Assay)
This protocol describes an in vitro assay to quantify the effect of this compound on monocyte invasion through an extracellular matrix barrier.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
This compound (stock solution in DMSO)
-
Chemoattractant: e.g., Monocyte Chemoattractant Protein-1 (MCP-1) or Stromal Cell-Derived Factor-1α (SDF-1α)[4]
-
Boyden chamber apparatus with inserts (e.g., 24-well plate with 8.0 µm pore size polycarbonate membrane inserts)[5][6]
-
Extracellular matrix gel (e.g., Matrigel®)
-
Cell culture medium (e.g., RPMI 1640) with and without serum
-
Fetal Bovine Serum (FBS)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
Experimental Workflow:
Caption: Workflow for the monocyte invasion assay using this compound.
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.
-
Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper chamber of the Boyden chamber inserts.
-
Incubate the inserts at 37°C for at least 1 hour to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture monocytes in appropriate medium.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the monocyte suspension with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (e.g., 10 ng/mL MCP-1) to the lower chambers of the 24-well plate.[7] For the negative control, add serum-free medium without the chemoattractant.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Add 100 µL of the pre-treated monocyte suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Invading Cells:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.
-
Method 1: Staining and Microscopy
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a solution such as Crystal Violet or DAPI.
-
Wash the inserts with PBS.
-
Count the number of stained cells in several microscopic fields for each insert and calculate the average.
-
-
Method 2: Fluorescence-Based Quantification
-
Label the monocytes with a fluorescent dye like Calcein-AM prior to the assay.
-
After removing non-invading cells, place the inserts into a new 24-well plate containing cell lysis buffer.
-
Measure the fluorescence of the lysate using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of invading cells.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of this compound relative to the positive control (chemoattractant with vehicle).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The provided protocol offers a robust framework for evaluating the inhibitory effect of this compound on monocyte invasion. By selectively targeting MMP-12, this compound serves as a critical tool for dissecting the molecular mechanisms of immune cell trafficking and holds promise for the development of novel anti-inflammatory therapies. Careful optimization of cell numbers, chemoattractant concentration, and incubation time will ensure reliable and reproducible results.
References
- 1. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. criver.com [criver.com]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of (2R)-RXP470.1-Derived Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-RXP470.1 is a potent and highly selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), a key enzyme implicated in a variety of pathological processes including inflammation, cancer, and cardiovascular diseases.[1][2][3][4] The development of fluorescent probes derived from RXP470.1 provides powerful tools for the real-time imaging and quantification of active MMP-12 in biological systems, aiding in pathophysiology research and drug development.[3][5][6] These probes typically consist of the RXP470.1 recognition motif, a polyethylene (B3416737) glycol (PEG) linker, and a fluorescent reporter dye.[3][7] This document provides detailed protocols for the synthesis of RXP470.1-derived fluorescent probes and their characterization.
Signaling Pathway of MMP-12
MMP-12, also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[3][6] Its expression can be induced by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[8] The signaling cascade leading to MMP-12 expression often involves the activation of MAPK pathways (ERK, JNK) and the PI3K/Akt pathway, culminating in the activation of transcription factors like AP-1.[8] Once secreted, MMP-12 can degrade various extracellular matrix (ECM) components, including elastin, and can also cleave other signaling molecules like IL-1β, creating a positive feedback loop in inflammation.[8][9]
Caption: MMP-12 signaling pathway initiated by pro-inflammatory cytokines.
Synthesis of this compound-Derived Fluorescent Probes
The synthesis of RXP470.1-derived fluorescent probes involves a multi-step chemical process, beginning with the synthesis of a key phosphinic building block, followed by solid-phase peptide synthesis to assemble the recognition motif and linker, and finally, coupling with a fluorescent dye.[7]
Experimental Workflow for Probe Synthesis
Caption: General workflow for the synthesis of RXP470.1-derived fluorescent probes.
Detailed Protocols
Protocol 1: Synthesis of Phosphinic Building Block [7]
-
Suzuki Cross-Coupling: React 4-bromobenzaldehyde with 3-chlorophenylboronic acid using a palladium catalyst (e.g., Palladium Tetrakis) to obtain the aldehyde intermediate (6).
-
Oxime Formation: Convert the resulting aldehyde (6) to the corresponding oxime (7).
-
1,3-Dipolar Cycloaddition: Employ the oxime (7) as a dipole precursor in a one-pot Huisgen 1,3-dipolar cycloaddition reaction to yield the phosphinic building block (12).
Protocol 2: Solid-Phase Synthesis and Dye Coupling [7]
-
Solid-Phase Peptide Synthesis (SPPS): Utilize standard Fmoc/tBu solid-phase chemistry to assemble the peptide backbone, incorporating the phosphinic building block (12) and a PEG spacer (e.g., PEG2 or PEG29). For longer spacers, an additional BocNH-PEG-COOH block can be incorporated.
-
Cleavage and Purification: Cleave the synthesized molecule from the solid support and purify the resulting amine intermediate (14) by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fluorescent Dye Coupling: React the purified amine intermediate (14) with the N-hydroxysuccinimide (NHS) ester of the desired fluorescent dye (e.g., Cy5, Cy5.5, CW800) in a suitable solvent (e.g., DMF) with a base (e.g., DIEA).
-
Final Purification and Characterization: Purify the final fluorescent probe by RP-HPLC to >95% purity. Confirm the identity and purity of the probe by analytical RP-HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
In Vitro Characterization of Probes
The synthesized fluorescent probes should be characterized for their affinity and selectivity towards MMP-12 and other MMPs.
Protocol 3: Determination of Affinity Constants (Ki)
-
Enzyme Activity Assay: Use a fluorogenic substrate for MMPs to measure enzyme activity.
-
Inhibition Assay: Pre-incubate recombinant human MMPs with varying concentrations of the synthesized fluorescent probes.
-
Data Analysis: Measure the initial velocity of the reaction and calculate the inhibition constant (Ki) by fitting the data to the Morrison equation for tight-binding inhibitors.
Quantitative Data Summary
The following table summarizes the affinity (Ki in nM) of various RXP470.1-derived fluorescent probes for human MMP-12 and their selectivity against other MMPs.
| Probe | Targeting Moiety | Linker | Fluorescent Dye | Ki (nM) for hMMP-12 | Reference |
| RXP470.1 | RXP470.1 | - | - | 0.26 | [7] |
| Probe 1 | RXP470.1 | PEG2 | Cy5.5 | 0.9 | [7] |
| Probe 2 | RXP470.1 | PEG2 | Cy5 | 6.7 | [7] |
| Probe 3 | RXP470.1 | PEG2 | 6SIDCC | Not Reported | [7] |
| Probe 4 | RXP470.1 | PEG2 | CW800 | Not Reported | [7] |
| Probe 5 | RXP470.1 | PEG29 | Cy5.5 | 0.34 | [7] |
Application of Fluorescent Probes
These fluorescent probes can be utilized in a variety of applications, including:
-
In vitro fluorescence microscopy: To visualize the localization of active MMP-12 in cultured cells.
-
In vivo optical imaging: To monitor MMP-12 activity in animal models of disease.[3]
-
Flow cytometry: To quantify MMP-12 activity on the surface of cells.
-
High-throughput screening: To identify new inhibitors of MMP-12.
Protocol 4: In-Gel Fluorescence Imaging [10]
-
Incubation: Incubate recombinant human MMP-12 (rhMMP-12) with the fluorescent probe in a suitable labeling buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM CaCl2, 200 mM NaCl, 0.1 mM ZnCl2, and 0.1% Brij-35) at 37°C.
-
SDS-PAGE: Subject the samples to SDS-polyacrylamide gel electrophoresis.
-
Fluorescence Imaging: Visualize the fluorescently labeled MMP-12 using an in-gel fluorescence imager.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to confirm the presence of the protein.
Logical Relationship of Probe Design
The design of these fluorescent probes is based on a modular approach, where each component has a specific function.
Caption: Logical components of an RXP470.1-derived fluorescent probe.
References
- 1. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optical imaging of MMP-12 active form in inflammation and aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Optical imaging of MMP-12 active form in inflammation and aneurysm. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct roles of matrix metalloproteases in the early- and late-phase development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Zymography with (2R)-RXP470.1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ zymography is a powerful technique for detecting and localizing the activity of proteases within tissue sections or cell cultures.[1][2] This method provides spatial information about enzymatic activity in its native microenvironment, which is often lost in traditional biochemical assays.[3][4] This application note provides a detailed protocol for performing in situ zymography to investigate the activity of Matrix Metalloproteinase-12 (MMP-12) and its inhibition by the selective inhibitor, (2R)-RXP470.1.
MMP-12, also known as macrophage elastase, is a member of the matrix metalloproteinase family of zinc-dependent endopeptidases.[5] It plays a crucial role in tissue remodeling by degrading various extracellular matrix components, including elastin.[6] Dysregulation of MMP-12 activity has been implicated in various pathological conditions, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and aneurysm formation.[5][7]
This compound is a potent and highly selective phosphinic peptide inhibitor of MMP-12.[5][8] Its high specificity makes it an excellent tool for studying the specific roles of MMP-12 in complex biological systems and as a potential therapeutic agent.[6][9] This protocol will detail the use of a fluorogenic substrate to visualize MMP-12 activity and demonstrate how to incorporate this compound treatment to confirm the specificity of the enzymatic activity.
Data Presentation
The following table summarizes the quantitative data for the MMP-12 inhibitor this compound.
| Inhibitor | Target | Ki (human) | Selectivity | Reference |
| This compound | MMP-12 | 0.2 nM | 2 to 4 orders of magnitude less potent against other MMPs | [8] |
Experimental Protocols
Protocol 1: In Situ Zymography for Detection of MMP-12 Activity
This protocol is adapted from standard in situ zymography procedures and tailored for the detection of MMP-12 activity.[10][11]
Materials:
-
Fresh frozen tissue sections (10-20 µm thick) mounted on glass slides
-
Dye-quenched (DQ) gelatin from pig skin, fluorescein (B123965) conjugate (or other suitable fluorescent MMP substrate)
-
In situ zymography reaction buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 5 mM CaCl2, and 0.2 mM sodium azide.[10]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (4',6-diamidino-2-phenylindole)
-
Humidity chamber
-
Fluorescence microscope
Procedure:
-
Tissue Section Preparation:
-
Cut fresh frozen tissue sections at 10-20 µm thickness using a cryostat.
-
Mount the sections onto pre-cooled glass slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
-
-
Preparation of Substrate and Inhibitor Solutions:
-
Prepare a working solution of DQ gelatin by diluting the stock solution (typically 1 mg/mL) 1:50 in the in situ zymography reaction buffer.[10] Protect from light.
-
For the inhibitor-treated group, prepare a DQ gelatin working solution containing the desired final concentration of this compound (e.g., 1 µM). A titration of the inhibitor concentration is recommended to determine the optimal inhibitory concentration.
-
For the control group, prepare a DQ gelatin working solution with the same final concentration of the vehicle (e.g., DMSO) used for the inhibitor stock.
-
-
Incubation:
-
Carefully apply 100-200 µL of the appropriate DQ gelatin working solution (with or without inhibitor) to each tissue section, ensuring the entire section is covered.
-
Place the slides in a light-protected, humidified chamber.
-
Incubate at 37°C for 2-6 hours. The optimal incubation time should be determined empirically for each tissue type.[10]
-
-
Washing and Fixation:
-
Gently wash the slides twice with PBS for 5 minutes each to remove the excess substrate.[10]
-
Fix the tissue sections with 4% PFA in PBS for 15 minutes at room temperature in the dark.
-
Wash the slides again with PBS three times for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the slides using a fluorescence microscope. Gelatinolytic activity will appear as bright fluorescent signals where the quenched substrate has been cleaved. DAPI staining will show the cell nuclei.
-
Capture images using appropriate filters for the fluorophore and DAPI.
-
Protocol 2: Control Experiments
To ensure the specificity of the detected enzymatic activity, the following control experiments are essential:
-
Negative Control (No Substrate): Incubate a tissue section with the reaction buffer alone (without DQ gelatin) to assess the level of endogenous autofluorescence.
-
Inhibitor Control: As described in Protocol 1, treat a serial tissue section with this compound. A significant reduction in fluorescence intensity compared to the untreated section indicates that the observed activity is due to MMP-12.
-
General Metalloproteinase Inhibitor Control: Treat a tissue section with a broad-spectrum MMP inhibitor, such as EDTA (10 mM) or GM6001 (Ilomastat), to confirm that the activity is from metalloproteinases.[10]
Mandatory Visualization
Caption: Experimental workflow for in situ zymography with this compound.
Caption: Inhibition of MMP-12 activity by this compound.
References
- 1. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 3. Gelatin In Situ Zymography on Fixed, Paraffin-embedded Tissue: Zinc and Ethanol Fixation Preserve Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Optical imaging of MMP-12 active form in inflammation and aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase-12 as an endogenous resolution promoting factor following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry Staining Following (2R)-RXP470.1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical analysis of tissues following treatment with (2R)-RXP470.1, a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The protocol is designed to enable the visualization and quantification of MMP-12 expression and the resulting changes in the extracellular matrix.
Introduction
This compound is a potent and selective inhibitor of MMP-12, an enzyme implicated in the breakdown of extracellular matrix components, particularly elastin (B1584352).[1] Inhibition of MMP-12 by this compound has been shown to impact tissue remodeling and inflammation in various pathological conditions, including abdominal aortic aneurysms and atherosclerosis. Consequently, immunohistochemistry (IHC) is a critical technique to assess the in-situ efficacy of this compound by examining its target, MMP-12, and key downstream effectors. This protocol outlines the procedures for staining MMP-12, collagen I, and elastin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Data Presentation
Quantitative analysis of IHC staining is crucial for evaluating the effects of this compound treatment. The following table provides a template for presenting such data, which can be obtained through image analysis software (e.g., ImageJ, QuPath).
Table 1: Representative Quantitative Analysis of Immunohistochemical Staining
| Target Protein | Treatment Group | Staining Intensity (Mean Optical Density ± SEM) | Percent Positive Area (Mean ± SEM) |
| MMP-12 | Vehicle Control | 0.45 ± 0.05 | 25.3 ± 3.1 |
| This compound | 0.42 ± 0.04 | 24.8 ± 2.9 | |
| Collagen I | Vehicle Control | 0.28 ± 0.03 | 15.7 ± 2.2 |
| This compound | 0.41 ± 0.04 | 22.1 ± 2.5 | |
| Elastin | Vehicle Control | 0.15 ± 0.02 | 8.9 ± 1.5 |
| This compound | 0.25 ± 0.03 | 14.2 ± 1.8 |
*Note: Data are representative examples. p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.
Experimental Protocols
This section details the step-by-step methodology for the immunohistochemical staining of MMP-12, collagen I, and elastin.
I. Tissue Preparation
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
II. Antigen Retrieval
This step is crucial for unmasking the antigenic epitopes. The recommended method varies depending on the target protein.
-
For MMP-12 and Collagen I: Heat-Induced Epitope Retrieval (HIER) is recommended.[2]
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
For Elastin: Enzymatic digestion or HIER with a different buffer may be required.[3][4]
III. Immunohistochemical Staining
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with TBS/PBS.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS/PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking solution according to the manufacturer's recommendations. Suggested starting dilutions are:
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS/PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBS/PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes at room temperature.
-
Rinse slides with TBS/PBS (3 x 5 minutes).
-
-
Chromogen Development:
-
Apply a diaminobenzidine (DAB) substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
Visualization and Diagrams
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical relationships in the this compound mechanism of action and the experimental workflow for immunohistochemistry.
Caption: Mechanism of action of this compound.
Caption: Immunohistochemistry experimental workflow.
References
Application Notes and Protocols: A Comparative Overview of Intraperitoneal and Oral Administration of (2R)-RXP470.1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation
Currently, there is a lack of publicly available quantitative data directly comparing the pharmacokinetic profiles of (2R)-RXP470.1 following intraperitoneal versus oral administration in mice. Preclinical efficacy studies have primarily utilized intraperitoneal administration or continuous subcutaneous infusion via osmotic pumps.[3] To facilitate future comparative studies, the following tables are presented as templates for data collection and presentation.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Plasma)
| Parameter | Intraperitoneal Administration | Oral Administration |
| Dose (mg/kg) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
Table 2: Tissue Distribution of this compound in Mice (Example Tissues)
| Tissue | Intraperitoneal Administration (Concentration at Tmax) | Oral Administration (Concentration at Tmax) |
| Brain (ng/g) | Data not available | Data not available |
| Liver (ng/g) | Data not available | Data not available |
| Aorta (ng/g) | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is crucial to consider the signaling pathways regulated by its target, MMP-12. The following diagrams illustrate the known signaling cascade of MMP-12 and a general experimental workflow for comparing intraperitoneal and oral administration of this compound in mice.
Experimental Protocols
The following are detailed, standardized protocols for the intraperitoneal and oral administration of therapeutic agents to mice. These protocols are provided as a guide for researchers designing studies to evaluate this compound.
Protocol 1: Intraperitoneal (IP) Injection in Mice
1. Materials:
-
Sterile this compound solution in an appropriate vehicle (e.g., saline or PBS).
-
Sterile syringes (1 mL) and needles (25-27 gauge).[5]
-
70% ethanol (B145695) for disinfection.
-
Animal scale.
-
Appropriate personal protective equipment (PPE).
2. Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume is 10 mL/kg.[5][6]
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse to a slight head-down position to allow the abdominal organs to move away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[5]
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.[6]
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Protocol 2: Oral Gavage in Mice
1. Materials:
-
Sterile this compound solution in a suitable vehicle.
-
Sterile, flexible, ball-tipped gavage needles (18-20 gauge for adult mice).[7]
-
Sterile syringes (1 mL).
-
Animal scale.
-
Appropriate PPE.
2. Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume. The typical maximum volume for oral gavage is 10 mL/kg.[7][8]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to prevent over-insertion.[9]
-
Restraint: Firmly restrain the mouse by scruffing the neck and back, ensuring the head is held steady and the neck is slightly extended to create a straight path to the esophagus.
-
Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed. Do not force the needle; if resistance is met, withdraw and re-attempt.[7]
-
Administration: Once the needle is in the correct position (at the pre-measured depth), slowly administer the this compound solution.
-
Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Discussion and Future Directions
The therapeutic potential of this compound as a selective MMP-12 inhibitor is evident from preclinical studies.[2][3][4] However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles following different routes of administration is crucial for its clinical translation. The lack of data on the oral bioavailability of this compound is a significant knowledge gap. Future studies should focus on conducting direct comparative pharmacokinetic analyses of intraperitoneal and oral administration in mice. Such studies will provide critical information on absorption, distribution, metabolism, and excretion (ADME), which will inform dose selection and administration frequency for future efficacy and toxicology studies.
Furthermore, investigating the penetration of this compound into target tissues, such as the aortic wall, after both administration routes is essential to correlate drug exposure with its pharmacological effects. The protocols and data templates provided in this document offer a framework for conducting these much-needed investigations to advance the development of this compound as a novel therapeutic agent.
References
- 1. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of MMP-12 Exerts Protective Effects on Angiotensin II-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice [mdpi.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. research.fsu.edu [research.fsu.edu]
Troubleshooting & Optimization
(2R)-RXP470.1 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (2R)-RXP470.1 in aqueous solutions.
Troubleshooting Guide
Researchers working with this compound may encounter challenges in achieving desired concentrations in aqueous solutions due to its complex chemical structure. This guide offers a systematic approach to troubleshoot and resolve these solubility issues.
Initial Assessment of Solubility
A primary step in troubleshooting is to ascertain the extent of the solubility problem.
Problem: Compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The compound's concentration exceeds its solubility limit in the aqueous environment. Many non-polar compounds dissolve well in organic solvents like DMSO but can precipitate when diluted into an aqueous buffer where their solubility is much lower.[1]
-
Troubleshooting Steps:
-
Visual Inspection: Observe the solution for any visible particles, cloudiness, or film after attempting to dissolve this compound.[1]
-
Co-solvents: Consider the use of a co-solvent. For in vivo studies, RXP470.1 has been dissolved in saline containing 10% DMSO.[2]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Systematically test the solubility of this compound in buffers with different pH values.
-
Gentle Heating and Sonication: Briefly warming the solution, for instance in a 37°C water bath, or using a sonicator bath can help dissolve the compound.[3]
-
Experimental Workflow for Solubility Troubleshooting
The following diagram illustrates a systematic workflow to address solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general causes of poor aqueous solubility for compounds like this compound?
A1: Poor aqueous solubility is a common issue for many small molecule drugs in development.[4] Key factors contributing to this include:
-
High Lipophilicity: Molecules with a high preference for non-polar environments tend to have low solubility in water.[1]
-
Crystal Lattice Energy: A significant amount of energy may be required to break apart a stable crystal structure, leading to lower solubility.[1]
-
Poor Solvation: The molecule may not interact favorably with water molecules, which hinders the dissolution process.[1]
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
A2: This phenomenon is known as "precipitation upon dilution."[1] DMSO is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can temporarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[1]
Q3: Can the solid form of this compound affect its solubility?
A3: Absolutely. The solid-state properties of a compound are crucial for its solubility. Different solid forms of the same compound, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a structured crystal lattice.[1]
Q4: Are there any recommended solvents for preparing this compound stock solutions?
A4: While specific solubility data for this compound in a range of solvents is not detailed in the available literature, a common starting point for similar compounds is Dimethyl Sulfoxide (DMSO).[2] For in vivo studies with the parent compound RXP470.1, it has been dissolved in saline or a mixture of 10% DMSO in saline.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the appropriate solvent: Based on available data and common practices for similar compounds, start with high-purity DMSO.
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of the solid this compound needed.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the solid compound.
-
Aid Dissolution: Vortex or sonicate the solution until the solid is fully dissolved. Gentle warming in a 37°C water bath may be applied if necessary.[3]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[3]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol can be used to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dispense Buffer: Add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the buffer. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[1]
Quantitative Data
Specific quantitative solubility data for this compound in various aqueous solutions is not publicly available in the reviewed literature. For research purposes, it is recommended to experimentally determine the solubility in the specific buffer systems being used. The table below is a template illustrating how such data could be presented.
| Buffer System | pH | Temperature (°C) | Co-solvent | Solubility (µg/mL) [Illustrative] |
| Phosphate-Buffered Saline | 7.4 | 25 | None | < 1 |
| Phosphate-Buffered Saline | 7.4 | 25 | 0.5% DMSO | 5 |
| Phosphate-Buffered Saline | 7.4 | 37 | 0.5% DMSO | 8 |
| Tris-HCl | 8.0 | 25 | 0.5% DMSO | 12 |
| Acetate Buffer | 5.0 | 25 | 0.5% DMSO | 2 |
Signaling Pathway Context
This compound is a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[2][5][6] MMP-12 is involved in the degradation of the extracellular matrix. By inhibiting MMP-12, this compound can modulate downstream cellular processes. Ensuring the compound is soluble is critical for accurately studying its effects on these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2R)-RXP470.1 Concentration for MMP-12 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2R)-RXP470.1, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of human MMP-12.[1][2] Its mechanism of action involves binding to the active site of the MMP-12 enzyme, thereby preventing the breakdown of extracellular matrix components like elastin.[3] This targeted inhibition is crucial in studying the pathological roles of MMP-12 in various diseases, including chronic obstructive pulmonary disease (COPD) and atherosclerosis.[1][3]
Q2: What is the recommended starting concentration for this compound in an MMP-12 inhibition assay?
Given the high potency of this compound, with a reported inhibition constant (Ki) of approximately 0.2 nM for human MMP-12, it is recommended to start with a concentration range that spans several orders of magnitude around this value.[1][2] A typical starting point for an IC50 determination would be a serial dilution series ranging from 1 pM to 1 µM.
Q3: How do I determine the IC50 of this compound for MMP-12?
To determine the half-maximal inhibitory concentration (IC50), you will need to perform an enzyme inhibition assay. This involves measuring the activity of MMP-12 in the presence of varying concentrations of this compound. The data is then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[4][5] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the key considerations for the substrate concentration in the assay?
For competitive inhibitors, the substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.[5][6] Using a substrate concentration much higher than the Km can make it more difficult to accurately determine the potency of a competitive inhibitor.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Inhibition Observed | Inactive Inhibitor: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions as recommended by the supplier. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can affect both enzyme activity and inhibitor binding. | Verify that the assay buffer pH and temperature are optimal for MMP-12 activity.[8] Ensure no interfering substances like EDTA or high concentrations of detergents are present.[9] | |
| High Substrate Concentration: If the substrate concentration is too high, it can outcompete the inhibitor. | Determine the Km of your substrate and use a concentration at or below this value for the assay.[6][7] | |
| Inconsistent or Non-reproducible IC50 Values | Pipetting Errors: Inaccurate dilutions of the inhibitor can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for the reaction components to minimize pipetting variations.[9] |
| Short Pre-incubation Time: The inhibitor may not have reached binding equilibrium with the enzyme before the reaction was initiated. | Pre-incubate the enzyme and this compound together for a sufficient period (e.g., 15-30 minutes) before adding the substrate.[4] | |
| Enzyme Instability: The enzyme may be losing activity over the course of the experiment. | Keep the enzyme on ice at all times and prepare fresh dilutions for each experiment.[8] | |
| High Background Signal | Substrate Autohydrolysis: The substrate may be unstable and breaking down spontaneously in the assay buffer. | Run a control well without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from your experimental values.[10] |
| Contaminating Proteases: The enzyme preparation may be impure and contain other proteases. | Use a highly purified MMP-12 enzyme. Consider adding a cocktail of protease inhibitors that do not affect MMP-12. |
Data Presentation
Inhibitory Potency of this compound against MMP-12
| Parameter | Value | Reference |
| Ki (human MMP-12) | 0.2 nM | [1][2] |
| IC50 | Dependent on assay conditions (e.g., substrate concentration) | [11] |
Experimental Protocols
Protocol for Determining the IC50 of this compound against MMP-12
This protocol outlines a general procedure for determining the IC50 value of this compound using a fluorogenic MMP-12 substrate.
Materials:
-
Recombinant human MMP-12 (active)
-
This compound
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM, and a no-inhibitor control).
-
-
Enzyme Preparation:
-
Dilute the recombinant MMP-12 in cold assay buffer to a working concentration that gives a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
MMP-12 enzyme solution
-
-
Include a "no enzyme" control (assay buffer and substrate only) to measure background fluorescence.
-
Include a "100% activity" control (enzyme, substrate, and vehicle without inhibitor).
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 20-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic MMP-12 substrate to all wells to initiate the reaction. The final substrate concentration should be at or below its Km.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Inhibition of MMP-12 by this compound.
References
- 1. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in (2R)-RXP470.1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-RXP470.1, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (2R)-isomer of RXP470.1, which functions as a highly potent and selective, active site-directed reversible inhibitor of MMP-12.[1][2] Its mechanism involves binding to the active site of MMP-12, thereby preventing the degradation of extracellular matrix components.[3][4] This inhibition modulates monocyte and macrophage invasion and regulates macrophage apoptosis.[3][4]
Q2: What are the common experimental applications of this compound?
This compound is primarily utilized in preclinical research to investigate the role of MMP-12 in various pathological conditions. Key application areas include:
-
Atherosclerosis: Studying the effects on plaque development, stability, and composition.[3][4][5][6]
-
Aneurysm Formation: Investigating the role of MMP-12 in the development and progression of aneurysms.[5][7]
-
Inflammation: Examining the impact on inflammatory cell trafficking.[7][8]
-
In Vivo Imaging: Serving as a targeting agent for fluorescent probes to visualize MMP-12 activity in living organisms.[1][7][9]
Q3: What are the expected outcomes in a typical in vivo atherosclerosis experiment?
In murine models of atherosclerosis, such as Apolipoprotein E-knockout (ApoE-/-) mice on a high-fat diet, administration of RXP470.1 is expected to lead to a more stable plaque phenotype.[3][4] This includes a significant reduction in the cross-sectional area of atherosclerotic plaques, a thicker fibrous cap, a smaller necrotic core, and a decreased macrophage to smooth muscle cell ratio.[3][4][6]
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibitory Effect Observed
Q: My in vitro assay shows weak or no inhibition of MMP-12 activity by this compound. What could be the cause?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage may lead to degradation.
-
Solubility: Ensure the compound is fully dissolved. This compound may require solvents like DMSO for initial stock preparation.[3] Subsequently, ensure the final concentration of the solvent in your assay buffer is compatible with the enzyme's activity and does not exceed recommended limits.
-
Assay Conditions:
-
Confirm the pH and ionic strength of your assay buffer are optimal for MMP-12 activity.
-
Ensure the concentration of the substrate is appropriate. For competitive inhibitors, high substrate concentrations can overcome the inhibitory effect.
-
Verify the activity of your recombinant MMP-12 enzyme with a known control inhibitor.
-
Issue 2: Unexpected Results in in vivo Studies
Q: I am not observing the expected reduction in plaque size in my animal model of atherosclerosis. What should I check?
A: In vivo experiments are complex, and unexpected results can arise from multiple sources.
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and formulation can significantly impact the compound's bioavailability. The reported effective dose in ApoE-/- mice is 10 mg/kg/day administered intraperitoneally (IP).[3]
-
Metabolic Stability: The stability of the compound in the specific animal model could be a factor.
-
Timing and Duration of Treatment: The therapeutic window is critical. Ensure that the treatment duration is sufficient to effect a change in the disease model.
-
Animal Model Variability: The specific strain, age, and sex of the animals, as well as the diet used, can influence the development of atherosclerosis and the response to treatment.
Issue 3: Potential Off-Target Effects
Q: I am observing biological effects that do not seem to be related to MMP-12 inhibition. How can I investigate potential off-target effects?
A: While RXP470.1 is highly selective for MMP-12, it is crucial to rule out off-target effects.[3][4]
-
Selectivity Profiling: Test this compound against a panel of other related proteases, particularly other MMPs, to confirm its selectivity in your experimental system.
-
Use of Negative Controls: Employ a structurally similar but inactive compound as a negative control in your experiments.
-
MMP-12 Knockout/Knockdown Models: The most definitive way to confirm that the observed effects are MMP-12-dependent is to replicate the key experiments in MMP-12 knockout or knockdown models. The effects of RXP470.1 should be absent in these models.[4]
Quantitative Data Summary
| Parameter | Value | Species | Notes | Reference |
| Ki for MMP-12 | 0.2 nM | Human | [3][10] | |
| Selectivity | 2-4 orders of magnitude less potent against other MMPs | Human | High selectivity for MMP-12 | [3][10] |
| In vivo Efficacy | ~50% reduction in atherosclerotic plaque cross-sectional area | Mouse (ApoE-/-) | 10 mg/kg/day, IP administration | [3][4][6] |
Experimental Protocols
MMP-12 Inhibition Assay (in vitro)
-
Reagents and Materials:
-
Recombinant human MMP-12
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add recombinant human MMP-12 to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Visualizations
References
- 1. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 4. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical imaging of MMP-12 active form in inflammation and aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-12 as an endogenous resolution promoting factor following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic (2R)-RXP470.1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of (2R)-RXP470.1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the final yield of this compound between different batches. What are the common causes?
A1: Batch-to-batch variations in yield can stem from several factors.[1] The most common culprits include:
-
Purity and Stoichiometry of Starting Materials: Inconsistent quality or inaccurate measurement of starting materials can directly impact reaction efficiency.
-
Reaction Conditions: Minor deviations in temperature, reaction time, or stirring speed can lead to incomplete reactions or the formation of side products.
-
Solvent Quality: The presence of water or other impurities in solvents can interfere with many organic reactions.
-
Work-up and Purification Procedures: Inconsistent work-up procedures or variations in chromatography conditions can lead to product loss.
Q2: The purity of our synthesized this compound is inconsistent from batch to batch. How can we improve this?
A2: Improving purity consistency requires a systematic approach:
-
Analyze Starting Materials: Ensure the purity of all reagents and starting materials is consistent across all batches.
-
Optimize Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and ensure complete conversion before work-up.[2]
-
Standardize Purification: Develop a standardized protocol for purification, including the type and amount of silica (B1680970) gel, solvent gradients for chromatography, and crystallization conditions.
-
Control Environmental Factors: Moisture and air can degrade reagents and products. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Q3: We are struggling with the reproducibility of the stereochemistry in our synthesis. What should we investigate?
A3: Maintaining stereochemical integrity is crucial. Key areas to investigate are:
-
Chiral Starting Materials: Verify the enantiomeric purity of any chiral starting materials.
-
Reaction Temperature: Temperature fluctuations can sometimes lead to racemization or changes in diastereoselectivity.
-
Reagent Control: For stereoselective reactions, the purity and activity of the chiral reagents or catalysts are paramount.
-
Purification Method: Certain purification methods, such as chromatography on silica gel, can sometimes lead to the separation of diastereomers or epimerization if conditions are not optimized.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Step
| Potential Cause | Troubleshooting Action |
| Incomplete Activation of Carboxylic Acid | Ensure the activating agent (e.g., HATU, HOBt) is fresh and used in the correct stoichiometric amount. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Steric Hindrance | Increase reaction time or temperature moderately. Consider a different coupling reagent. |
| Incorrect pH | For couplings involving free amines, ensure the pH is appropriate to have the free base form. |
Issue 2: Inconsistent Phosphinylation
| Potential Cause | Troubleshooting Action |
| Oxidation of Phosphinate | Degas solvents and use an inert atmosphere to prevent oxidation. |
| Side Reactions | Control the reaction temperature carefully, as side reactions are often temperature-dependent. |
| Purity of Phosphinylating Agent | Verify the purity of the phosphinylating agent before use. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Action |
| Product is an Oil | Try different solvent systems for crystallization or consider salt formation. |
| Streaking on TLC/Column | Add a small amount of a polar solvent (e.g., methanol) or an acid/base to the elution solvent to improve peak shape. |
| Product Insoluble in Aqueous Layer during Work-up | If the product is unexpectedly soluble in the aqueous layer, check the pH and consider back-extraction.[2] |
Experimental Protocols
Protocol 1: General Amide Coupling Procedure
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Phosphinylation Procedure
-
Dissolve the alcohol (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.
-
Add the phosphinyl chloride (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
References
Technical Support Center: Fluorescent Probes Based on (2R)-RXP470.1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using fluorescent probes based on the selective MMP-12 inhibitor, (2R)-RXP470.1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-based fluorescent probes?
A1: this compound is a potent and highly selective, active-site directed reversible inhibitor of matrix metalloproteinase-12 (MMP-12).[1] Fluorescent probes based on this molecule consist of the this compound recognition motif, a linker (e.g., PEG), and a fluorescent reporter dye (e.g., Cy5.5). The probe binds to the active site of MMP-12, allowing for the visualization and localization of active MMP-12 in various experimental settings.
Q2: What are the optimal excitation and emission wavelengths for my probe?
A2: The optimal wavelengths depend on the specific fluorescent dye conjugated to the this compound scaffold. For instance, a probe labeled with Cy5.5 will have an excitation maximum around 680 nm and an emission maximum around 695 nm. Always refer to the manufacturer's specifications for the particular probe you are using.
Q3: How does the choice of fluorescent dye and linker affect probe performance?
A3: The physicochemical properties of the fluorescent dye and the linker can significantly impact the in vitro and in vivo performance of the probe.[1] These components can influence the probe's binding affinity, selectivity, solubility, and pharmacokinetic properties. For example, the hydrophobicity of the dye can contribute to non-specific binding.[2][3]
Q4: Can I use these probes for in vivo imaging?
A4: Yes, this compound-based probes, particularly those with near-infrared (NIR) fluorescent dyes like Cy5.5, are suitable for in vivo imaging due to the low background fluorescence and deep tissue penetration of NIR light.[4] However, factors such as blood clearance rates and biodistribution, which are influenced by the dye and linker, should be considered for optimal imaging time points.[1]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
Q: I am not observing any signal, or the signal is very weak. What are the possible causes and solutions?
A: Weak or absent fluorescence can stem from several factors, from probe integrity to experimental setup. Below is a step-by-step guide to troubleshoot this issue.
-
Probe Integrity and Concentration:
-
Is the probe degraded? Ensure the probe has been stored correctly, protected from light, and is within its expiration date. Repeated freeze-thaw cycles can also degrade the probe. Prepare fresh dilutions for each experiment.
-
Is the probe concentration optimal? The probe concentration may be too low for detection. Perform a concentration titration to determine the optimal working concentration for your specific application.
-
-
Experimental Conditions:
-
Is there sufficient active MMP-12 in your sample? The signal is dependent on the presence of the active form of the enzyme. Consider using a positive control, such as recombinant active MMP-12 or a cell model known to express high levels of active MMP-12, to validate the probe's activity.
-
Is the incubation time sufficient? The probe requires time to bind to the target enzyme. Optimize the incubation time to allow for sufficient binding.
-
Are the buffer conditions appropriate? Ensure the pH and composition of your buffer are compatible with both the probe and the enzyme activity.
-
-
Instrumentation and Imaging Parameters:
-
Are the filter sets on your microscope or imaging system correct? Verify that the excitation and emission filters match the spectral properties of your probe's fluorophore.
-
Is the laser power or exposure time adequate? While you want to minimize photobleaching, insufficient laser power or exposure time will result in a weak signal. Gradually increase these settings to find an optimal balance between signal intensity and photostability.
-
Problem 2: High Background Signal
Q: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?
A: High background is often due to non-specific binding of the probe or autofluorescence.
-
Non-Specific Binding:
-
Probe Concentration: Using too high a concentration of the probe can lead to increased non-specific binding. Try reducing the probe concentration.
-
Washing Steps: Inadequate washing after probe incubation can leave unbound probe in the sample. Increase the number and/or duration of wash steps.
-
Blocking: For cell-based assays, consider using a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding to cell surfaces or the substrate.
-
Probe Hydrophobicity: Some fluorescent dyes are inherently "sticky" due to their hydrophobicity.[2][3] If this is a persistent issue, consider a probe variant with a more hydrophilic dye or linker.
-
-
Autofluorescence:
-
Sample-Specific Autofluorescence: Biological samples, particularly tissues, can have endogenous fluorophores that contribute to background. Acquire an unstained control image to assess the level of autofluorescence.
-
Media and Buffers: Some components in cell culture media (e.g., phenol (B47542) red, riboflavin) are fluorescent. Use phenol red-free media and imaging buffers with low intrinsic fluorescence.
-
Problem 3: Photobleaching
Q: The fluorescent signal fades quickly during imaging. How can I prevent photobleaching?
A: Photobleaching is the irreversible photodegradation of the fluorophore. Cyanine (B1664457) dyes are susceptible to this, primarily through photooxidation.[5][6]
-
Imaging Conditions:
-
Reduce Exposure: Minimize the exposure time and/or laser power to the lowest level that provides a detectable signal.
-
Time-Lapse Imaging: For live-cell imaging, increase the interval between image acquisitions.
-
-
Antifade Reagents:
-
Use a commercially available antifade mounting medium for fixed samples. For live-cell imaging, some antifade reagents compatible with live cells are available. These reagents often work by scavenging reactive oxygen species that cause photobleaching.[5]
-
-
Oxygen Depletion:
-
In some specialized applications, oxygen-scavenging systems can be added to the imaging buffer to reduce photooxidation.
-
Quantitative Data
The following table summarizes the in vitro performance of a series of this compound-derived fluorescent probes with different fluorescent dyes and linkers, as reported in the literature. This data can help in selecting a probe with the desired characteristics for your experiment.
| Probe Name | Fluorescent Dye | Linker | Ki for MMP-12 (nM) | Fold shift in Ki with 5 µM HSA |
| This compound | None | None | 0.26 ± 0.05 | 8.5 |
| Probe 1 | Cy5.5 | PEG2 | 0.90 ± 0.07 | 88 |
| Probe 2 | Cy5 | PEG2 | 6.7 ± 0.1 | 16.8 |
| Probe 5 | Cy5.5 | PEG29 | 0.34 (value not specified with error) | Not Reported |
Data adapted from: Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes.[1]
Experimental Protocols
Below is a generalized protocol for using a this compound-based fluorescent probe for in vitro cell imaging. Note that optimal concentrations and incubation times should be determined empirically for your specific cell type and experimental conditions.
Materials:
-
This compound-based fluorescent probe
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
-
Mounting medium (with or without antifade reagent)
-
Positive control cells (known to express active MMP-12)
-
Negative control cells (low or no MMP-12 expression)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Induction of MMP-12 Activity (if necessary): Treat cells with an appropriate stimulus to induce MMP-12 expression and activity. Include an untreated control.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the probe to the desired working concentration in serum-free, phenol red-free medium.
-
Probe Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for the desired time (e.g., 1-2 hours) at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove unbound probe.
-
Fixation (Optional): If not performing live-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash 2-3 times with PBS.
-
Imaging: Mount the coverslip with an appropriate mounting medium. Acquire images using a fluorescence microscope with the appropriate filter sets for the probe's fluorophore.
Visualizations
Signaling Pathway for MMP-12 Activation
Caption: Simplified signaling pathway for the induction and activation of MMP-12.
General Experimental Workflow
Caption: General workflow for using this compound-based fluorescent probes.
Troubleshooting Logic for Poor Signal
References
- 1. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2R)-RXP470.1 Purity Assessment
Welcome to the technical support center for (2R)-RXP470.1. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for assessing the purity of your this compound sample.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] The "(2R)" designation indicates a specific stereoisomer. As with most chiral molecules, different enantiomers can have varying biological activities and potential off-target effects. Therefore, ensuring high enantiomeric and chemical purity is critical for the accuracy and reproducibility of research experiments and for therapeutic applications.
Q2: What are the primary methods to assess the purity of a this compound sample?
The primary techniques for assessing the purity of a chiral compound like this compound fall into three main categories: chromatographic, spectroscopic, and spectrometric methods.[4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method for determining enantiomeric purity.[5][6][7] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying chemical impurities and confirming the compound's structure.
Q3: What kind of impurities should I be looking for?
Impurities in a this compound sample can be broadly categorized as:
-
Enantiomeric Impurity: The incorrect stereoisomer, (2S)-RXP470.1.
-
Diastereomeric Impurities: If other chiral centers exist in the molecule or are introduced during synthesis.
-
Process-Related Impurities: Starting materials, intermediates, reagents, and by-products from the synthesis.
-
Degradation Products: Impurities formed due to sample instability.
-
Residual Solvents: Solvents used during the synthesis and purification process.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak resolution in chiral HPLC | Incorrect chiral stationary phase (CSP) selected. | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based).[7][9] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio, and adding modifiers like acids or bases (e.g., trifluoroacetic acid, triethylamine). | |
| Inappropriate column temperature. | Optimize the column temperature, as it can significantly affect chiral recognition. | |
| Unexpected peaks in the chromatogram or mass spectrum | Presence of chemical impurities or degradation products. | Use High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of the unknown peaks.[8] |
| Contamination from sample handling or solvent. | Analyze a blank (solvent injection) to rule out system contamination. | |
| Sample degradation. | Ensure proper sample storage conditions (e.g., temperature, light protection) and re-analyze a freshly prepared sample. | |
| Inconsistent quantification results | Non-linear detector response. | Prepare a calibration curve with a series of known concentrations to ensure linearity. |
| Sample instability in the autosampler. | Keep the autosampler tray cooled and minimize the time samples are stored in the autosampler before injection. | |
| Inaccurate integration of peaks. | Manually review and adjust the peak integration parameters. | |
| NMR spectrum shows unexpected signals | Presence of residual solvents or impurities. | Compare the spectrum with known solvent chemical shifts. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify impurity structures. |
| Sample is not fully dissolved. | Ensure the sample is completely dissolved in the deuterated solvent. Gentle heating or sonication may be required. |
Experimental Protocols
Enantiomeric Purity Assessment by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric excess (% ee) of a this compound sample.
Objective: To separate and quantify the this compound and its enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives).[7][9]
Mobile Phase Preparation:
-
A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
The exact ratio needs to be optimized for the specific column and compound. A common starting point is 90:10 (v/v) hexane:isopropanol.
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Operating Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H or similar polysaccharide-based column |
| Mobile Phase | Hexane:Isopropanol (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (to be optimized) |
| Detection Wavelength | To be determined based on the UV absorbance spectrum of RXP470.1 |
Data Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Impurity Profiling by LC-MS
This protocol provides a general method for identifying and quantifying chemical impurities.
Objective: To detect and identify potential process-related impurities and degradation products.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data).[10][11]
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
LC-MS Operating Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution from 5% to 95% Solvent B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Full scan mode from m/z 100-1500 |
| Data Acquisition | High-resolution, accurate mass data collection |
Data Analysis:
-
Extract the ion chromatograms for the expected mass of this compound and any other observed peaks.
-
For unknown peaks, use the accurate mass data to propose elemental compositions and search databases for potential impurity structures.
-
Tandem MS (MS/MS) can be used to fragment ions and obtain structural information.
Visualizations
Caption: Workflow for the purity assessment of a this compound sample.
Caption: Simplified signaling pathway showing the inhibition of active MMP-12 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 3. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Custom Analytical Development & Validation | Neuland Labs [neulandlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2R)-RXP470.1 Long-Term Treatment Studies
Welcome to the technical support center for (2R)-RXP470.1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term experimental studies with this potent and selective MMP-12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phosphinic peptide-based, potent, and highly selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2][3] Its mechanism of action is the direct, reversible inhibition of the MMP-12 active site.[1] MMP-12 is a zinc-dependent endopeptidase primarily secreted by macrophages that degrades extracellular matrix components, particularly elastin (B1584352).[4][5] By inhibiting MMP-12, this compound can reduce macrophage migration, decrease inflammation, and prevent the breakdown of elastic fibers in tissues, which has shown therapeutic potential in preclinical models of atherosclerosis and abdominal aortic aneurysms.[6][7][8]
Q2: What are the key in vitro and in vivo effects observed with this compound treatment?
A2: In vitro, this compound has been shown to attenuate monocyte/macrophage invasion through collagen matrices.[2] In vivo, particularly in apolipoprotein E-knockout (ApoE-/-) mouse models of atherosclerosis, long-term treatment with this compound has demonstrated significant therapeutic effects, including a reduction in atherosclerotic plaque area by approximately 50%, increased plaque stability (thicker fibrous caps, smaller necrotic cores), and reduced macrophage apoptosis.[6][7]
Q3: How selective is this compound for MMP-12 compared to other MMPs?
A3: this compound is highly selective for MMP-12. It is reported to be 2 to 4 orders of magnitude (100 to 10,000 times) less potent against other MMPs.[2][3] This high selectivity is a key advantage, as the lack of specificity in earlier broad-spectrum MMP inhibitors led to clinical trial failures due to off-target side effects, such as musculoskeletal syndrome.[9][10][11]
Q4: What downstream signaling pathways are modulated by inhibiting MMP-12 with this compound?
A4: MMP-12 plays a critical role in tissue remodeling and inflammation. Its inhibition by this compound primarily affects pathways related to cell migration and inflammatory cell recruitment. Key modulated processes include the reduced degradation of elastin and other extracellular matrix (ECM) components, which in turn limits the invasion of macrophages and the migration of vascular smooth muscle cells (VSMCs) into the atherosclerotic plaque.[4][5][6] This ultimately leads to a more stable plaque phenotype.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Reference |
|---|---|---|---|
| Human MMP-12 | Ki | 0.2 nM | [2][3] |
| Other MMPs | Selectivity | >100-fold vs. other MMPs |[6] |
Table 2: Summary of Key In Vivo Efficacy Data
| Animal Model | Treatment Regimen | Key Finding | Reference |
|---|---|---|---|
| ApoE-/- Mice (Western Diet) | 10 mg/kg/day, IP | ~50% reduction in atherosclerotic plaque area | [6][7] |
| ApoE-/- Mice (Ang II-infused) | Not specified | Protection from AAA formation and rupture |[8] |
Troubleshooting Guides for Long-Term Studies
Problem 1: Lack of Expected Therapeutic Efficacy in an In Vivo Model
This is a multifaceted problem that can arise from issues with the compound, its administration, or the experimental model itself.
Q: I am not observing the expected reduction in plaque size or other endpoints in my long-term mouse study. What should I investigate?
A: A lack of efficacy can stem from several factors. Follow this decision tree to troubleshoot the issue.
Problem 2: High Variability in Experimental Results
Q: I am observing high well-to-well or animal-to-animal variability in my assays. How can I reduce this?
A: High variability can obscure real treatment effects.
-
In Vitro Assays (e.g., Activity/Invasion Assays):
-
Pipetting Errors: Calibrate pipettes regularly. For viscous solutions like Matrigel, use pre-chilled pipette tips and reverse pipetting techniques.
-
Inconsistent Cell Seeding: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating wells to prevent settling.
-
Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile buffer or media instead.
-
-
In Vivo Studies:
-
Dosing Inaccuracy: For intraperitoneal (IP) or subcutaneous (SC) injections, ensure consistent injection technique and volume. For oral gavage, verify proper placement to avoid dosing into the lungs.
-
Animal Heterogeneity: Use animals from the same supplier, with a narrow age and weight range. Randomize animals into treatment groups.
-
Compound Formulation: Poor solubility or stability of the dosing solution can lead to inconsistent dosing. Prepare fresh dosing solutions regularly and check for precipitation.[12]
-
Problem 3: Potential Compound Instability During Long-Term Storage or Use
Q: this compound is a peptide-like molecule. How should I handle it to avoid degradation during a long-term study?
A:
-
Storage: Store the lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent like DMSO, store aliquots at -80°C to minimize freeze-thaw cycles.[13]
-
Working Solutions: For aqueous dosing solutions used in animal studies, it is best practice to prepare them fresh daily or weekly, depending on stability data. If storing for more than a day, keep at 4°C and protect from light.
-
Stability Assessment: To confirm stability in your specific vehicle over the duration of use (e.g., 8 hours at room temperature), you can run a simple in vitro activity assay. Compare the inhibitory activity of a freshly prepared solution versus one that has been stored under your experimental conditions.
Detailed Experimental Protocols
Protocol 1: Fluorogenic MMP-12 Activity Assay
This assay measures the enzymatic activity of MMP-12 by detecting the cleavage of a fluorogenic substrate. It is ideal for determining the IC50 of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).[14]
-
Reconstitute recombinant active human MMP-12 enzyme in Assay Buffer to the desired concentration.
-
Reconstitute the fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) and this compound in DMSO to create high-concentration stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (Assay Buffer with the same final percentage of DMSO).
-
To appropriate wells, add 20 µL of diluted MMP-12 enzyme.
-
Add 20 µL of each this compound dilution or vehicle control.
-
Incubate the plate for 30-60 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the diluted fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/418 nm) every 1-2 minutes for 30-60 minutes, or take a single endpoint reading.[15]
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Invasion Assay (Boyden Chamber / Transwell)
This assay assesses the ability of this compound to inhibit the invasion of cells (e.g., macrophages or cancer cell lines) through a reconstituted basement membrane.[16][17]
Methodology:
-
Preparation of Inserts:
-
Thaw Matrigel® Basement Membrane Matrix on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.
-
Add a thin layer (e.g., 50-100 µL) of the diluted Matrigel solution to the upper chamber of 8 µm pore size Transwell inserts.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cells (e.g., THP-1 monocytes, HT-1080 fibrosarcoma cells) and serum-starve them for 18-24 hours prior to the assay.
-
Harvest cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of each coated insert.
-
-
Invasion:
-
Add medium containing a chemoattractant (e.g., 10% FBS, or specific chemokines like MCP-1 for monocytes) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top surface of the membrane using a cotton swab.
-
Fix the invading cells on the bottom surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a solution such as 0.5% Crystal Violet or Toluidine Blue for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow to air dry.
-
Count the number of stained, invaded cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance read on a plate reader.
-
Calculate the percent inhibition of invasion for each concentration of this compound compared to the vehicle control.
-
References
- 1. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases as Biomarkers of Atherosclerotic Plaque Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. imrpress.com [imrpress.com]
- 11. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sustained Release of a Synthetic Autoinducing Peptide Mimetic Blocks Bacterial Communication and Virulence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
- 16. corning.com [corning.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (2R)-RXP470.1 and Other MMP-12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibitory efficacy of (2R)-RXP470.1 against other known Matrix Metalloproteinase-12 (MMP-12) inhibitors. The data presented is compiled from various scientific sources to aid researchers in selecting the appropriate tools for their studies in areas such as chronic obstructive pulmonary disease (COPD), atherosclerosis, and other inflammatory diseases where MMP-12 is a key therapeutic target.[1][2]
Quantitative Efficacy Comparison
The inhibitory potential of various compounds against MMP-12 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a higher potency. The following table summarizes the available quantitative data for this compound and other selected MMP-12 inhibitors.
| Inhibitor | Type | Target(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Phosphinic Peptide | Selective MMP-12 | 0.2 | - | [3][4][5][6] |
| MMP12-IN-3 | Not Specified | MMP-12 | - | 4.9 | [5] |
| JG26 | ADAM Inhibitor | ADAM8, ADAM17, ADAM10, MMP-12 | - | 9.4 | [5] |
| UK-370106 | Not Specified | MMP-3, MMP-12 | - | 42 | [5] |
| Ageladine A | Natural Product | MMP-1, MMP-2, MMP-8, MMP-9, MMP-12, MMP-13 | - | 767.57 | [5] |
| AS111793 | Not Specified | Selective MMP-12 | - | Not Specified | [7][8] |
| AZD1236 | Not Specified | MMP-9, MMP-12 | - | Not Specified | [9][10] |
| ARP 100 | Not Specified | MMP-2 | - | 12 | [11] |
| GM 6001 | Broad-spectrum | Various MMPs | - | Not Specified | [12] |
| Actinonin (B1664364) | Natural Product | Aminopeptidase (B13392206) N/CD13, various MMPs | - | Not Specified | [12][13] |
(Note: Ki and IC50 values can vary depending on the specific assay conditions. Direct comparison should be made with caution.)
Experimental Protocols
The determination of inhibitory activity against MMP-12 is crucial for the evaluation of potential therapeutic agents. A common method involves a fluorometric enzyme inhibition assay.
MMP-12 Fluorometric Inhibition Assay Protocol
This protocol is a generalized procedure based on commercially available kits and published methodologies.[14][15]
Materials:
-
Recombinant human MMP-12 (catalytic domain)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitors (e.g., this compound) and a known control inhibitor
-
96-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/420 nm for Mca-based substrates)[14]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the recombinant MMP-12 enzyme to the desired working concentration in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare serial dilutions of the test inhibitors and the control inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor or vehicle control
-
MMP-12 enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by MMP-12 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
For Ki determination, experiments are typically performed at varying substrate concentrations, and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
-
Signaling Pathway and Experimental Workflow
MMP-12 in Atherosclerosis Signaling
MMP-12, primarily secreted by macrophages, plays a significant role in the pathogenesis of atherosclerosis.[2][16][17] It contributes to the degradation of the extracellular matrix, particularly elastin, which is a key component of arterial walls. This degradation facilitates the migration and infiltration of inflammatory cells, such as monocytes and macrophages, into the vessel wall, promoting plaque formation and instability.[18] Furthermore, MMP-12 can influence cell signaling pathways, such as the ERK phosphorylation pathway, which is involved in macrophage apoptosis.[3]
Caption: Role of MMP-12 in Atherosclerosis and Inhibition by this compound.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing MMP-12 inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: General workflow for the screening and characterization of MMP-12 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of an oral MMP-9 and -12 inhibitor, AZD1236, in patients with moderate-to-severe COPD: a randomised controlled 6-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. Cell-based evidence for aminopeptidase N/CD13 inhibitor actinonin targeting of MT1-MMP-mediated proMMP-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Association of SDF1 and MMP12 with Atherosclerosis and Inflammation: Clinical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carotid Atherosclerotic Plaque Matrix Metalloproteinase-12–Positive Macrophage Subpopulation Predicts Adverse Outcome After Endarterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Validating (2R)-RXP470.1: A Head-to-Head Comparison with MMP-12 Knockout Mice in Cardiovascular Disease Models
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of the effects of (2R)-RXP470.1, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), with the genetic ablation of MMP-12 in knockout mice. The data presented here, compiled from key studies in atherosclerosis and abdominal aortic aneurysm (AAA) models, demonstrates a strong correlation between the pharmacological inhibition by this compound's parent compound, RXP470.1, and the phenotype observed in MMP-12 deficient mice, thereby validating the inhibitor's on-target effects.
Executive Summary
Matrix metalloproteinase-12 (MMP-12), primarily expressed by macrophages, plays a crucial role in the pathogenesis of chronic inflammatory diseases such as atherosclerosis and abdominal aortic aneurysms through its degradation of extracellular matrix components. The development of selective inhibitors for MMP-12, such as this compound, offers a promising therapeutic strategy. This guide presents a side-by-side comparison of the outcomes of treating mouse models of cardiovascular disease with the MMP-12 inhibitor RXP470.1 and the effects of genetically knocking out MMP-12. The remarkable consistency in the results provides strong evidence for the specific in vivo activity of RXP470.1 and, by extension, its (2R)-isomer.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockout
The following tables summarize the key quantitative findings from studies investigating the effects of RXP470.1 and MMP-12 knockout in mouse models of atherosclerosis and abdominal aortic aneurysm.
Table 1: Effects on Atherosclerotic Plaque Development in Apolipoprotein E-Knockout (ApoE-/-) Mice
| Parameter | Wild-Type (ApoE-/-) | RXP470.1 Treated (ApoE-/-) | MMP-12 Knockout (ApoE-/-) | Citation |
| Plaque Area Reduction | - | ~50% reduction at multiple vascular sites | Significant reduction in plaque size | [1][2] |
| Plaque Complexity | High | Reduced complexity, increased fibrous cap thickness | Less complex plaques | [1] |
| Smooth Muscle Cell : Macrophage Ratio | Baseline | Increased by 33% | Not explicitly quantified, but reduced macrophage accumulation noted | [1] |
| Macrophage Apoptosis | High | Reduced | Reduced by 60% | [1] |
| Necrotic Core Size | Large | Reduced by 46% | Smaller necrotic cores | [1] |
Table 2: Effects on Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) in ApoE-/- Mice
| Parameter | Wild-Type (ApoE-/- + Ang II) | RXP470.1 Treated (ApoE-/- + Ang II) | MMP-12 Knockout (ApoE-/-) | Citation |
| AAA Rupture-Related Death | 20% | 0% | Not directly compared in the same model | [3][4] |
| Medial Elastin (B1584352) Fragmentation | High | Reduced by 40% | Decreased incidence | [3] |
| Aortic Dilation | Significant | Suppressed | Attenuated aneurysm growth | [3][5] |
| Macrophage Infiltration | High | Not explicitly quantified, but reduced inflammation noted | Significantly less than wild-type controls | [3][5] |
| Collagen Deposition | Baseline | Increased deposition of new collagen | Not explicitly quantified | [3] |
Experimental Protocols
Atherosclerosis Studies in ApoE-/- Mice
-
Animal Model: Male and female apolipoprotein E-knockout (ApoE-/-) mice.[1]
-
Diet: Fed a Western diet to induce atherosclerosis.[1]
-
Inhibitor Administration: After an initial period of fat-feeding, mice were treated with RXP470.1.[2] The inhibitor was administered via osmotic mini-pumps to ensure continuous delivery.[2]
-
MMP-12 Knockout Model: ApoE-/- mice with a targeted deletion of the MMP-12 gene were used for comparison.
-
Endpoint Analysis: Aortic tissues were harvested, sectioned, and stained (e.g., with Oil Red O for lipids, Masson's trichrome for collagen) for morphometric analysis of plaque size, composition (smooth muscle cells, macrophages), fibrous cap thickness, and necrotic core area.[1] Immunohistochemistry was used to detect apoptotic cells (e.g., TUNEL staining).
Angiotensin II-Induced AAA Studies in ApoE-/- Mice
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice.[3]
-
AAA Induction: Abdominal aortic aneurysms were induced by subcutaneous infusion of angiotensin II (Ang II).[3][4]
-
Inhibitor Administration: RXP470.1 was administered to a cohort of Ang II-infused mice.[3][4]
-
MMP-12 Knockout Model: ApoE-/- mice lacking the MMP-12 gene were used in some comparative studies.[3] In other studies, a calcium chloride (CaCl2) model was used to induce AAAs in wild-type and MMP-12 knockout mice.[5]
-
Endpoint Analysis: Aortic diameter was measured to assess aneurysm formation and progression.[3][5] Histological analysis was performed to evaluate medial elastin degradation (e.g., Verhoeff-Van Gieson staining), collagen deposition (e.g., Picrosirius Red staining), and macrophage infiltration (e.g., F4/80 immunohistochemistry).[3][5] Survival rates were also monitored to assess aneurysm rupture.[3][4]
Mandatory Visualization
Figure 1: Experimental workflow for validating RXP470.1 effects against MMP-12 knockout mice.
Figure 2: Simplified signaling pathway of MMP-12 in macrophages and points of intervention.
Conclusion
References
- 1. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MMP-12 has a role in abdominal aortic aneurysms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-RXP470.1 vs. Broad-Spectrum MMP Inhibitors in Atherosclerosis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective MMP-12 inhibitor, (2R)-RXP470.1, against broad-spectrum matrix metalloproteinase (MMP) inhibitors in the context of atherosclerosis. This analysis is supported by experimental data from key studies to highlight differences in efficacy, selectivity, and overall impact on atherosclerotic plaque development.
Matrix metalloproteinases (MMPs) are a family of enzymes that play a complex role in the progression of atherosclerosis. While some MMPs contribute to the degradation of the extracellular matrix, leading to plaque instability and rupture, others may have protective roles.[1][2] This dual functionality has led to challenges in the development of effective MMP-inhibiting therapies for atherosclerosis. Broad-spectrum MMP inhibitors, while potent, have shown limited success and, in some cases, have been associated with unfavorable outcomes in preclinical studies.[3][4] This has shifted focus towards more selective inhibitors, such as this compound, which specifically targets MMP-12, an enzyme strongly implicated in plaque progression.[5][6][7]
Performance and Specificity: A Quantitative Comparison
The primary distinction between this compound and broad-spectrum MMP inhibitors lies in their target selectivity and resulting effects on atherosclerotic plaques. This compound is a potent and highly selective inhibitor of MMP-12, while broad-spectrum inhibitors, such as RS-130830, target a wide range of MMPs.[3][5][8]
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of this compound and the broad-spectrum inhibitor RS-130830 against various MMPs.
| Inhibitor | MMP Target | IC50 / Ki | Selectivity |
| This compound | Human MMP-12 | Ki = 0.2 nM[8][9] | >10-fold selective for MMP-12 over other MMPs[5] |
| Other MMPs | 2 to 4 orders of magnitude less potent[9] | ||
| RS-130830 | Murine MMP-12 | IC50 = 3.5 nM[3] | Broad-spectrum |
| Murine MMP-9 | IC50 = 0.1 nM[3] | ||
| Human MMP-2 | IC50 = 0.3 nM[3] | ||
| Human MMP-8 | IC50 = 0.9 nM[3] | ||
| Human MMP-9 | IC50 = 0.4 nM[3] | ||
| Human MMP-13 | IC50 = 0.5 nM[3] | ||
| Human MMP-14 | IC50 = 15 nM[3] | ||
| Human MMP-3 | IC50 = 9.5 nM[3] | ||
| Human MMP-1 | Inactive[3] | ||
| Human MMP-7 | Inactive[3] |
Effects on Atherosclerotic Plaque in Animal Models
Preclinical studies in apolipoprotein E-knockout (ApoE-/-) mice, a widely used model for atherosclerosis, have demonstrated contrasting effects of selective MMP-12 inhibition versus broad-spectrum MMP inhibition.
| Parameter | This compound (Selective MMP-12 inhibitor) | RS-130830 (Broad-spectrum MMP inhibitor) |
| Plaque Area | Significantly reduced cross-sectional plaque area by ~50% at four different vascular sites.[5][10] | Associated with a significant increase in plaque area.[3][4] |
| Plaque Composition | - Increased smooth muscle cell to macrophage ratio.[5][10] - Increased fibrous cap thickness.[5][10] - Smaller necrotic cores.[5][10] - Decreased incidence of calcification.[5][10] | - Increased lipid content.[3] - Decreased collagen content.[3] |
| Macrophage Apoptosis | Reduced macrophage apoptosis.[5][10] | Not reported. |
| Monocyte/Macrophage Invasion | Attenuated monocyte/macrophage invasion.[5] | Not reported. |
| Plaque Stability | Promotes a more stable, fibrous plaque phenotype.[5][6] | Associated with phenotypic characteristics of plaque instability.[3] |
Experimental Protocols
The data presented above are derived from studies utilizing the ApoE-/- mouse model of atherosclerosis. The general methodologies are outlined below.
This compound Study Protocol
-
Animal Model: Male and female apolipoprotein E-knockout (ApoE-/-) mice.[5]
-
Diet: Fed a Western diet to induce atherosclerosis.[5]
-
Drug Administration: this compound administered to the mice. The exact dosage and route of administration would be detailed in the primary study by Johnson et al., 2011.[5]
-
Analysis: Atherosclerotic plaque cross-sectional area was measured at four different vascular sites. Plaque composition, including smooth muscle cell and macrophage content, cap thickness, necrotic core size, and calcification, was analyzed. In vitro assays were used to assess monocyte/macrophage invasion and macrophage apoptosis.[5]
RS-130830 Study Protocol
-
Animal Model: Apolipoprotein E-knockout (ApoE-/-) mice.[3]
-
Diet: Fed a Western diet.[3]
-
Drug Administration: RS-130830 was administered as part of the diet.[3]
-
Analysis: Plaque area and the incidence of plaque rupture were assessed in the brachiocephalic artery. Plaque phenotype, including lipid and collagen content, was also analyzed.[3]
Mechanism of Action & Signaling Pathways
The differential effects of this compound and broad-spectrum MMP inhibitors can be attributed to their distinct mechanisms of action.
This compound's selective inhibition of MMP-12 is thought to retard atherosclerosis by attenuating monocyte/macrophage invasion and reducing macrophage apoptosis within the plaque.[5] This leads to the development of smaller, more stable plaques with a thicker fibrous cap, which is less prone to rupture.
Broad-spectrum MMP inhibitors, by contrast, inhibit a wide array of MMPs, some of which may have protective roles in plaque stability.[1][2] For instance, some MMPs are involved in the migration and proliferation of vascular smooth muscle cells, which contribute to the formation of a stable fibrous cap.[1] The indiscriminate inhibition of these MMPs could potentially lead to the observed unfavorable changes in plaque composition, such as decreased collagen content.[3]
Caption: Mechanism of Action Comparison.
Conclusion
The available evidence strongly suggests that selective inhibition of MMP-12 with this compound offers a more promising therapeutic strategy for atherosclerosis compared to broad-spectrum MMP inhibition.[3][4][5][6] Treatment with this compound in a preclinical model of atherosclerosis leads to a reduction in plaque size and the formation of a more stable plaque phenotype.[5][10] In contrast, broad-spectrum MMP inhibition has been associated with an increase in plaque area and characteristics of instability.[3][4] These findings underscore the importance of targeting specific MMPs that are detrimental to plaque stability while sparing those that may be protective. Further translational work is warranted to explore the potential of selective MMP-12 inhibitors like this compound in human atherosclerosis.[5][6]
References
- 1. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. academic.oup.com [academic.oup.com]
Cross-Validation of (2R)-RXP470.1 Effects with Zymography Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, (2R)-RXP470.1, with other alternatives. The document outlines its performance based on available experimental data and provides detailed methodologies for key experiments, including zymography analysis, to facilitate cross-validation of its effects.
Introduction to this compound and MMP-12 Inhibition
This compound is a potent and highly selective phosphinic peptide inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] MMP-12 is a zinc-dependent endopeptidase primarily secreted by macrophages and is implicated in the breakdown of extracellular matrix components, particularly elastin (B1584352).[3] Dysregulated MMP-12 activity is associated with various pathological conditions, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and abdominal aortic aneurysms.[1][3] By selectively inhibiting MMP-12, this compound aims to mitigate tissue degradation and inflammation associated with these diseases, offering a targeted therapeutic approach with potentially fewer side effects compared to broad-spectrum MMP inhibitors.[4]
Comparative Analysis of MMP-12 Inhibitors
The therapeutic potential of MMP inhibitors has been historically challenged by the lack of selectivity of early drug candidates, which often led to off-target effects and failure in clinical trials.[5] this compound was developed to overcome this limitation by exhibiting high selectivity for MMP-12. This section compares the inhibitory potency and selectivity of this compound with other known MMP-12 inhibitors.
Table 1: Comparison of Inhibitory Potency and Selectivity of MMP-12 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | Human MMP-12 | 0.26 | - | Highly selective; >2-3 orders of magnitude less potent against MMP-1, -2, -3, -7, -8, -9, -10, -13, -14, and MT1-MMP. | [1][2] |
| AS111793 | Human MMP-12 | - | 20 | Selective; 1:30 selectivity ratio for MMP-1 and MMP-2, and 1:40 for MMP-9. | [6] |
| PF-00356231 | MMP-12 | - | - | Selective MMP-12 inhibitor. | [7] |
| MMP408 | MMP-12 | - | - | Selective MMP-12 inhibitor. | [7] |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate higher potency. The selectivity profile highlights the inhibitor's potency against other MMPs.
Zymography Analysis for Cross-Validation
Zymography is a powerful and widely used technique to detect and quantify the activity of proteases, such as MMPs, in various biological samples. This method involves polyacrylamide gel electrophoresis (PAGE) containing a substrate, typically gelatin or casein, copolymerized within the gel matrix.[8] After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the substrate. Subsequent staining of the gel reveals areas of enzymatic activity as clear bands against a stained background.
Experimental Workflow for Zymography
The following diagram illustrates the typical workflow for gelatin zymography to assess the effect of this compound on MMP activity.
Caption: Workflow of gelatin zymography to assess MMP activity.
Signaling Pathway of MMP-12 in Atherosclerosis
MMP-12 plays a crucial role in the pathogenesis of atherosclerosis. It is secreted by activated macrophages within atherosclerotic plaques and contributes to the degradation of the extracellular matrix, promoting plaque instability. This compound, by inhibiting MMP-12, can help stabilize these plaques.
Caption: MMP-12 signaling in atherosclerosis and its inhibition.
Experimental Protocols
Quantitative Gelatin Zymography Protocol
This protocol is adapted from standard procedures for the quantitative analysis of MMP-2 and MMP-9 activity, and can be used to assess the inhibitory effect of this compound.[9][10]
1. Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue lysates in a non-denaturing lysis buffer.
-
Determine the total protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA).
-
Dilute samples to the same protein concentration to ensure equal loading.
-
Mix samples with 4X non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol). Do not heat the samples.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.
-
Load equal amounts of protein (e.g., 20 µg) per lane. Include a lane with a pre-stained molecular weight marker.
-
Perform electrophoresis at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
3. Enzyme Renaturation and Incubation:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS.
-
Wash the gel twice for 15 minutes each in developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).
-
Incubate the gel overnight (16-24 hours) at 37°C in fresh developing buffer. For inhibitor studies, add varying concentrations of this compound or a vehicle control to the developing buffer.
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 1-2 hours.
-
Destain the gel in a solution of 20% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Capture an image of the zymogram using a gel documentation system.
5. Data Analysis:
-
Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ).
-
The area of the clear zone is proportional to the amount of active enzyme.
-
Compare the band intensities of the inhibitor-treated samples to the control to determine the extent of inhibition.
In Situ Zymography
In situ zymography allows for the localization of proteolytic activity within tissue sections. A study on atherosclerotic plaques utilized this method to demonstrate the inhibitory effect of RXP470.1 on elastinolytic activity.
Protocol Outline:
-
Prepare frozen tissue sections of interest.
-
Overlay the sections with a substrate-containing solution. For MMP-12, a fluorescently labeled elastin substrate can be used.
-
To test for inhibition, pre-incubate adjacent sections with this compound before adding the substrate.
-
Incubate the sections in a humidified chamber at 37°C to allow for enzymatic activity.
-
Wash the sections to remove excess substrate.
-
Visualize the fluorescence signal using a fluorescence microscope. A reduction in fluorescence intensity in the inhibitor-treated sections compared to the control indicates inhibition of enzymatic activity.
Conclusion
This compound is a highly potent and selective inhibitor of MMP-12, offering a significant advantage over broad-spectrum MMP inhibitors that have been largely unsuccessful in clinical settings. Zymography analysis serves as a robust and accessible method for researchers to independently verify and quantify the inhibitory effects of this compound on MMP-12 activity in various experimental models. The provided protocols and comparative data in this guide are intended to support further research and development of targeted therapies for MMP-12-driven diseases. The high selectivity of this compound underscores the importance of targeted inhibition in developing effective and safe therapeutics.[4]
References
- 1. Development of selective inhibitors and substrate of matrix metalloproteinase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MMP12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 5. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. med.upenn.edu [med.upenn.edu]
Comparative Analysis of (2R)-RXP470.1 in Preclinical Atherosclerosis Models
(2R)-RXP470.1 , a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), has emerged as a promising therapeutic candidate for the treatment of atherosclerosis. This guide provides a comparative analysis of its efficacy and mechanism of action, primarily focusing on data from the widely used apolipoprotein E-knockout (ApoE-/-) mouse model, with extrapolated insights into other relevant preclinical models.
Executive Summary
Experimental evidence strongly supports the anti-atherosclerotic properties of this compound. In the ApoE-/- mouse model, administration of this inhibitor has been shown to significantly reduce atherosclerotic plaque development and promote a more stable plaque phenotype. These beneficial effects are attributed to its targeted inhibition of MMP-12, a key enzyme implicated in extracellular matrix degradation, macrophage accumulation, and inflammation within the arterial wall. While direct comparative studies in other atherosclerosis models are currently limited, the known role of MMP-12 in these models suggests that this compound would likely exert similar protective effects.
Data Presentation: Efficacy of this compound in the ApoE-/- Mouse Model
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in male and female ApoE-/- mice fed a Western diet.[1][2]
Table 1: Effect of this compound on Atherosclerotic Plaque Area
| Vascular Site | Plaque Area Reduction (%) |
| Aortic Arch | ~50% |
| Thoracic Aorta | ~50% |
| Brachiocephalic Artery | ~50% |
| Left Carotid Artery | ~50% |
Table 2: Effect of this compound on Plaque Composition and Stability
| Plaque Characteristic | Observation |
| Smooth Muscle Cell to Macrophage Ratio | Increased |
| Macrophage Apoptosis | Reduced |
| Fibrous Cap Thickness | Increased |
| Necrotic Core Size | Smaller |
| Calcification Incidence | Decreased |
Comparative Analysis in Different Atherosclerosis Models
While the primary data for this compound comes from the ApoE-/- mouse model, its potential efficacy in other models can be inferred from the established role of MMP-12 in those systems.
-
Apolipoprotein E-Knockout (ApoE-/-) Mice: This is the most extensively studied model for this compound. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.[3][4] The significant reduction in plaque size and the shift towards a more stable plaque phenotype with this compound treatment in this model provide strong proof-of-concept for its therapeutic potential.[1][2][5]
-
Low-Density Lipoprotein Receptor-Knockout (LDLr-/-) Mice: Similar to ApoE-/- mice, LDLr-/- mice on a high-fat diet develop atherosclerosis.[6][7] Given that MMP-12 is also upregulated in the atherosclerotic lesions of these mice, it is highly probable that this compound would also be effective in reducing plaque burden in this model.
-
Rabbit Models of Atherosclerosis: Cholesterol-fed rabbits develop atherosclerotic lesions that are rich in macrophages and exhibit significant extracellular matrix remodeling.[8][9] Studies using transgenic rabbits overexpressing MMP-12 have shown accelerated atherosclerosis, suggesting that MMP-12 inhibition would be beneficial.[8][9][10] Therefore, this compound is expected to attenuate atherosclerosis in this larger animal model, which in some aspects more closely mimics human disease.
-
Humanized Mouse Models: These models, which involve engrafting human immune cells into immunodeficient mice, are valuable for studying the human-specific aspects of atherosclerosis.[11] As MMP-12 is a key mediator of human macrophage function in atherosclerosis, this compound could be a valuable tool to investigate the role of this enzyme in a humanized context.
Signaling Pathway of MMP-12 in Atherosclerosis
The following diagram illustrates the central role of MMP-12 in the pathogenesis of atherosclerosis and the mechanism by which this compound exerts its therapeutic effects.
Caption: Signaling pathway of MMP-12 in atherosclerosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ApoE-/- Mouse Model of Atherosclerosis
-
Animals: Male and female ApoE-knockout mice on a C57BL/6 background are used.[3][4]
-
Diet: At 8-10 weeks of age, mice are placed on a Western-type diet containing 21% fat and 0.15% cholesterol for a period of 12-16 weeks to induce robust atherosclerotic lesions.[6][12][13][14][15]
-
Drug Administration: this compound is typically administered via oral gavage or intraperitoneal injection at a specified dosage and frequency throughout the study period.
-
Tissue Collection: At the end of the study, mice are euthanized, and the aorta and heart are perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde for fixation.
Quantification of Atherosclerotic Plaque Area
-
En Face Analysis of the Aorta:
-
The entire aorta, from the aortic root to the iliac bifurcation, is carefully dissected, cleaned of adipose tissue, and opened longitudinally.[16]
-
The aorta is stained with Oil Red O, a lipid-soluble dye that stains neutral lipids within the atherosclerotic plaques red.[16]
-
The aorta is pinned flat, and high-resolution images are captured.
-
The total aortic area and the Oil Red O-positive (lesion) area are quantified using image analysis software (e.g., ImageJ). The plaque burden is expressed as the percentage of the total aortic surface area covered by lesions.
-
-
Aortic Root Cross-Section Analysis:
-
The heart and the upper portion of the aorta are embedded in Optimal Cutting Temperature (OCT) compound and frozen.[17]
-
Serial cryosections (5-10 µm thick) are cut from the aortic root.
-
Sections are stained with Oil Red O and counterstained with hematoxylin (B73222) to visualize the cell nuclei.[17][18]
-
The lesion area in the aortic root sections is quantified using image analysis software.
-
Analysis of Plaque Composition
-
Immunohistochemistry:
-
Paraffin-embedded or frozen aortic root sections are used.
-
Sections are incubated with primary antibodies specific for:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied, followed by a chromogenic substrate to visualize the stained cells.
-
The percentage of the plaque area positive for each cell type is quantified using image analysis software.
-
-
Masson's Trichrome Staining:
-
This staining method is used to visualize collagen fibers within the fibrous cap of the plaque.[24][25][26][27][28]
-
Aortic root sections are stained with Weigert's iron hematoxylin (for nuclei), Biebrich scarlet-acid fuchsin (for cytoplasm and muscle), and aniline (B41778) blue (for collagen).[24]
-
Collagen appears blue, and the thickness of the fibrous cap can be qualitatively and quantitatively assessed.
-
Conclusion
The selective MMP-12 inhibitor this compound demonstrates significant anti-atherosclerotic efficacy in the ApoE-/- mouse model by reducing plaque burden and promoting a more stable plaque phenotype. Based on the established role of MMP-12 in atherosclerosis, it is anticipated that this compound will show similar beneficial effects in other relevant preclinical models. Further research is warranted to confirm these effects and to fully elucidate the therapeutic potential of this compound for the treatment of human atherosclerosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. ahajournals.org [ahajournals.org]
- 5. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atherosclerosis in LDLR-Knockout Mice Is Inhibited, but Not Reversed, by the PPARγ Ligand Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase 12 accelerates the initiation of atherosclerosis and stimulates the progression of fatty streaks to fibrous plaques in transgenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Increased Atherosclerosis in HIV-Infected Humanized Mice Is Caused by a Single Viral Protein, Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western diet in ApoE-LDLR double-deficient mouse model of atherosclerosis leads to hepatic steatosis, fibrosis, and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. umassmed.edu [umassmed.edu]
- 17. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 18. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 19. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Immunohistochemical expression of anti-CD68 antibody in atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Expression of NF-κB, CD68 and CD105 in carotid atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.emory.edu [med.emory.edu]
- 25. Masson’s Trichrome staining for histology [protocols.io]
- 26. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 27. stainsfile.com [stainsfile.com]
- 28. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-RXP470.1: A Comparative Guide to its Selectivity Profile Against Matrix Metalloproteinases
For researchers and drug development professionals, the selective inhibition of specific matrix metalloproteinases (MMPs) is a critical objective in developing targeted therapies for various diseases, including atherosclerosis, cancer, and inflammatory disorders. The highly conserved nature of the catalytic domain across the MMP family presents a significant challenge in achieving selectivity, and non-selective inhibitors have been associated with off-target effects and limited clinical success. This guide provides a comprehensive evaluation of the selectivity profile of (2R)-RXP470.1, a potent inhibitor of MMP-12.
This compound is a phosphinic peptide that has been identified as a highly potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2][3][4][5] Its mechanism of action involves the stabilization of atherosclerotic plaques by selectively inhibiting MMP-12, which in turn reduces the degradation of the extracellular matrix, recruitment of monocytes, and apoptosis of macrophages.[1]
Comparative Inhibitory Activity of this compound
The selectivity of this compound is quantitatively assessed by comparing its inhibition constant (Ki) against MMP-12 to that against a panel of other MMPs. A lower Ki value indicates stronger inhibition. This compound demonstrates exceptional potency against human MMP-12, with a reported Ki of 0.2 nM.[1][3][4] Against other MMPs, it is reported to be 2 to 4 orders of magnitude less potent, indicating a high degree of selectivity.[1][3][4]
| MMP Target | Inhibition Constant (Ki) in nM | Fold Selectivity vs. MMP-12 |
| MMP-12 (Human) | 0.2 | 1x |
| MMP-1 | > 20 | > 100x |
| MMP-2 | > 20 | > 100x |
| MMP-3 | > 20 | > 100x |
| MMP-7 | > 20 | > 100x |
| MMP-8 | > 20 | > 100x |
| MMP-9 | > 20 | > 100x |
| MMP-13 | > 20 | > 100x |
| MMP-14 | > 20 | > 100x |
| Note: Specific Ki values for MMPs other than MMP-12 are not publicly available. The values presented are estimated based on reports of the inhibitor being 100 to 10,000-fold less potent against other MMPs. |
Experimental Protocols
The determination of the inhibitory activity of this compound against various MMPs is typically performed using an in vitro enzymatic assay. A detailed protocol for such an assay is provided below.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the inhibition constant (Ki) of this compound against a panel of purified recombinant human MMPs.
Materials:
-
Purified, active recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the stock solution of each MMP to the desired final concentration in pre-warmed assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide range of concentrations.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted MMP enzyme solution.
-
Add 25 µL of the corresponding this compound dilution or vehicle control (for no-inhibitor wells) to the wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution by diluting it to the final desired concentration in the assay buffer.
-
Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Visualizations
Signaling Pathway of MMP-12 in Atherosclerosis
Caption: Simplified signaling pathway of MMP-12 in atherosclerosis and the inhibitory action of this compound.
Experimental Workflow for Determining MMP Inhibition
References
- 1. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 5. The contribution of matrix metalloproteinases and their inhibitors to the development, progression, and rupture of abdominal aortic aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of (2R)-RXP470.1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2R)-RXP470.1, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), with alternative compounds. It includes supporting experimental data and detailed methodologies to aid in the evaluation of in vivo target engagement strategies for this therapeutic target.
Introduction to this compound
This compound is a phosphinic pseudo-peptide that demonstrates high affinity and selectivity for MMP-12, a key enzyme implicated in various inflammatory diseases, including atherosclerosis and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stabilization of atherosclerotic plaques by mitigating extracellular matrix degradation, monocyte recruitment, and macrophage apoptosis.[2] The in vivo efficacy of this compound has been demonstrated in murine models of atherosclerosis and abdominal aortic aneurysms.[1]
Comparative Analysis of Selective MMP-12 Inhibitors
For a comprehensive evaluation, this compound is compared with other selective MMP-12 inhibitors that have been validated in in vivo studies. The following tables summarize the available quantitative data for this compound and its alternatives, AS111793 and MMP408.
Table 1: In Vitro Potency and Selectivity of MMP-12 Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | Human MMP-12 | 0.2 - 0.26[1][3] | - | 2-4 orders of magnitude more potent against MMP-12 than other MMPs.[2][3] |
| AS111793 | Human MMP-12 | - | 20 | Selective for MMP-12; did not significantly inhibit MMP-9 at concentrations up to 1 µM.[2][4] |
| MMP408 | Human MMP-12 | - | 2.0[5] | >500-fold selective over human MMP-1, -3, -7, -9, -14, and TACE. 60-fold selective over MMP-13.[5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of MMP-12 Inhibitors
| Compound | Animal Model | Dosing | Key In Vivo Findings | Pharmacokinetic Data (Mice) |
| This compound | Apolipoprotein E-knockout mice (atherosclerosis) | 10 mg/kg/day, IP[2] | Reduced atherosclerotic plaque cross-sectional area by ~50%.[2] | Not explicitly found in search results. |
| AS111793 | Cigarette smoke-exposed mice (airway inflammation) | 10 and 30 mg/kg, oral | Reduced neutrophil and macrophage numbers in bronchoalveolar lavage fluid.[2] | After a single 5 mg/kg oral dose: Cmax = 1771 ng/mL, AUC = 989 ng·h/mL.[2] |
| MMP408 | rhMMP-12-induced lung inflammation in mice | 5 mg/kg, b.i.d., oral | Attenuated pulmonary inflammation by more than 50%.[5][6] | Orally active in mice.[6] |
Experimental Protocols for In Vivo Target Engagement
Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in drug development. For this compound, in vivo target engagement of MMP-12 is primarily demonstrated using fluorescently labeled probes derived from the inhibitor itself in a competition assay format.
Principle of the In Vivo Competition Assay
This method relies on a fluorescent probe that binds to the active site of MMP-12. By administering this probe to an animal model, the sites of MMP-12 activity can be visualized using in vivo imaging techniques. To confirm that the binding is specific to the target, a competition experiment is performed. In this setup, the animal is pre-treated with the unlabeled inhibitor, this compound. If the inhibitor is engaging the target, it will occupy the active sites of MMP-12, thereby preventing the fluorescent probe from binding. This results in a significant reduction of the fluorescent signal in the target tissue, confirming in vivo target engagement.
Key Steps for In Vivo Target Engagement Confirmation:
-
Probe Synthesis: A fluorescent probe is synthesized by conjugating a near-infrared (NIR) fluorophore to this compound. This modification should be designed to minimally interfere with the inhibitor's binding affinity for MMP-12.[7]
-
Animal Model: An appropriate animal model of a disease where MMP-12 is upregulated is used, for example, a mouse model of atherosclerosis or sterile inflammation.[8]
-
Baseline Imaging (Probe Only Group): A cohort of animals receives an intravenous injection of the fluorescent MMP-12 probe.
-
Competition (Inhibitor + Probe Group): Another cohort of animals is pre-treated with a therapeutically relevant dose of unlabeled this compound prior to the injection of the fluorescent probe.
-
In Vivo Imaging: At various time points after probe administration, the animals are anesthetized and imaged using a suitable in vivo imaging system (e.g., IVIS Spectrum). The fluorescence intensity in the region of interest (e.g., atherosclerotic plaque) is quantified.
-
Data Analysis: The fluorescence signal from the competition group is compared to the baseline group. A statistically significant reduction in fluorescence in the animals pre-treated with this compound indicates successful target engagement.
-
Ex Vivo Confirmation (Optional): After the final imaging session, tissues of interest can be excised and imaged ex vivo to confirm the in vivo findings and to perform further histological analysis, such as co-localization of the fluorescent signal with macrophages known to express MMP-12.[8]
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the MMP-12 signaling pathway, the experimental workflow for in vivo target engagement, and a comparison of the inhibitor scaffolds.
Caption: MMP-12 signaling in atherosclerosis and the inhibitory action of this compound.
Caption: Workflow for confirming in vivo target engagement using a competition assay.
Caption: High-level comparison of the chemical scaffolds of selective MMP-12 inhibitors.
References
- 1. A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MMP408 | MMP-12 inhibitor | Probechem Biochemicals [probechem.com]
- 6. MMP-12 Inhibitor, MMP408 [sigmaaldrich.com]
- 7. Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reproducibility of (2R)-RXP470.1's Effect on Plaque Stabilization: A Comparative Guide
This guide provides a comprehensive comparison of the selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, (2R)-RXP470.1, with other compounds investigated for atherosclerotic plaque stabilization. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the reproducibility of reported effects.
Introduction to this compound and Plaque Stabilization
This compound is a potent and highly selective phosphinic peptide inhibitor of MMP-12, an enzyme implicated in the progression and instability of atherosclerotic plaques.[1][2] The rationale for its use in promoting plaque stability lies in the role of MMP-12 in degrading the extracellular matrix, a key process in the weakening of the fibrous cap that covers atherosclerotic plaques.[3][4] A rupture of this cap can lead to thrombosis, myocardial infarction, and stroke. By inhibiting MMP-12, this compound aims to preserve the integrity of the fibrous cap, reduce inflammation, and ultimately stabilize the plaque, thereby reducing the risk of acute cardiovascular events.[1][2]
The effects of this compound on plaque stabilization have been demonstrated in preclinical studies, primarily using apolipoprotein E-knockout (ApoE-/-) mice, a well-established model for atherosclerosis research.[2][5] These studies have consistently shown that treatment with this compound leads to smaller, more stable atherosclerotic plaques.[2][5]
Comparative Analysis of Plaque Stabilization Agents
To assess the efficacy and reproducibility of this compound, its effects are compared here with other agents known to influence plaque stability. These include other MMP inhibitors with different selectivity profiles and a standard-of-care therapy, statins.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative findings from preclinical studies on this compound and comparator compounds. The data is primarily derived from studies in ApoE-/- mice, a common model for atherosclerosis research.
| Feature | This compound (Selective MMP-12 Inhibitor) | Selective MMP-13 Inhibitor | Broad-Spectrum MMP Inhibitors (e.g., RS-130830) | Statins (e.g., Atorvastatin, Rosuvastatin) |
| Plaque Area Reduction | ~50% reduction in cross-sectional area at multiple vascular sites.[1][2][5][6] | No significant change in plaque size.[7] | No significant change, or in some cases, an increase in plaque area. | Variable, with some studies showing modest regression. |
| Fibrous Cap Thickness | Qualitatively reported as "increased".[1][2][5] | Significantly increased.[7] | No significant change or unfavorable changes. | Generally increased. |
| Necrotic Core Size | Qualitatively reported as "smaller".[1][2][5] | No significant change reported. | Unfavorable changes, such as increased lipid content. | Generally reduced. |
| Macrophage Infiltration | Significantly reduced.[2] | No significant change in macrophage content.[7] | No significant change reported. | Generally reduced. |
Note: While qualitative effects of this compound on fibrous cap thickness and necrotic core size are consistently reported, specific quantitative measurements were not available in the reviewed literature.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the selective inhibition of MMP-12. This targeted approach is believed to offer advantages over broad-spectrum MMP inhibitors, which can interfere with the activity of other MMPs that may have protective roles in tissue remodeling.[2][8]
Below is a diagram illustrating the proposed signaling pathway affected by this compound in the context of an atherosclerotic plaque.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other plaque-stabilizing agents.
Animal Model and Induction of Atherosclerosis
A widely used and reproducible model for these studies is the Apolipoprotein E-deficient (ApoE-/-) mouse on a C57BL/6 background.
-
Animal Strain: Male or female ApoE-/- mice, typically 6-8 weeks old.
-
Diet: To induce atherosclerosis, mice are fed a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks.[9]
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Administration of this compound
-
Formulation: this compound is typically dissolved in a vehicle such as sterile phosphate-buffered saline (PBS).
-
Dosage and Route: A common dosage is 10 mg/kg/day, administered via intraperitoneal (i.p.) injection.[2]
-
Treatment Duration: Treatment is typically initiated after a period of high-fat diet feeding to allow for plaque development and continues for several weeks (e.g., 8-12 weeks).
Tissue Collection and Preparation
-
Perfusion and Fixation: At the end of the study period, mice are anesthetized, and the vasculature is perfused with PBS followed by a fixative such as 4% paraformaldehyde (PFA).[9]
-
Aorta Dissection: The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.
-
Embedding: For histological analysis, the aortic root and other sections of the aorta are embedded in Optimal Cutting Temperature (OCT) compound for frozen sectioning or in paraffin (B1166041) for paraffin-embedded sectioning.
Histological and Immunohistochemical Analysis
The following diagram illustrates a typical workflow for the histological analysis of atherosclerotic plaques.
References
- 1. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotid Atherosclerotic Plaque Matrix Metalloproteinase-12–Positive Macrophage Subpopulation Predicts Adverse Outcome After Endarterectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 12 Accelerates the Initiation of Atherosclerosis and Stimulates the Progression of Fatty Streaks to Fibrous Plaques in Transgenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective matrix metalloproteinase-12 inhibitor retards atherosclerotic plaque development in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ApoE knockout mice expressing human matrix metalloproteinase-1 in macrophages have less advanced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Anti-inflammatory Effects of (2R)-RXP470.1: A Comparative Guide
This guide provides an independent validation of the anti-inflammatory properties of (2R)-RXP470.1, a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). The performance of this compound is objectively compared with alternative MMP inhibitors and broader anti-inflammatory agents relevant to inflammatory diseases such as atherosclerosis and aneurysm. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and its comparators against a panel of Matrix Metalloproteinases (MMPs). This data highlights the selectivity profile of each inhibitor.
Table 1: Inhibitory Activity of this compound and Comparator MMP-12 Inhibitors
| Compound | Target MMPs | IC50 / Ki (nM) | Selectivity Profile | Reference |
| This compound | MMP-12 | 0.2 (Ki) | Highly selective for MMP-12. 2 to 4 orders of magnitude less potent against other MMPs. | [1] |
| MMP-1 | >1000 (Ki, estimated) | |||
| MMP-2 | >1000 (Ki, estimated) | |||
| MMP-3 | >1000 (Ki, estimated) | |||
| MMP-9 | >1000 (Ki, estimated) | |||
| AS111793 | MMP-12 | 20 (IC50) | Selective for MMP-12. | [2] |
| MMP-1 | ~600 (IC50) | 30-fold selective over MMP-1. | [2] | |
| MMP-2 | ~600 (IC50) | 30-fold selective over MMP-2. | [2] | |
| MMP-9 | ~800 (IC50) | 40-fold selective over MMP-9. | [2] | |
| GM 6001 (Ilomastat) | MMP-1 | 0.4 (Ki) | Broad-spectrum MMP inhibitor. | [1][3] |
| MMP-2 | 0.5 (Ki) | [1][3] | ||
| MMP-3 | 27 (Ki) | [1][3] | ||
| MMP-8 | 0.1 (Ki) | [1][3] | ||
| MMP-9 | 0.2 (Ki) | [1][3] | ||
| MMP-12 | 3.6 (Ki) | [4] | ||
| Actinonin | MMP-1 | 300 (Ki) | Broad-spectrum MMP and aminopeptidase (B13392206) inhibitor. | [5] |
| MMP-3 | 1700 (Ki) | [5] | ||
| MMP-8 | 190 (Ki) | [5] | ||
| MMP-9 | 330 (Ki) | [5] | ||
| Peptide Deformylase | 0.28 (Ki) | [5] |
Table 2: Effects of Broader Anti-inflammatory Drugs on MMPs
| Drug Class | Example Drug | Effect on MMPs | Mechanism of Action |
| Statins | Simvastatin (B1681759), Atorvastatin | Can increase MMP-12 expression in macrophages.[3] However, some studies show statins can inhibit the secretion of other MMPs like MMP-1, -2, -3, and -9 from vascular smooth muscle cells and macrophages.[6] | Inhibit HMG-CoA reductase, leading to decreased cholesterol synthesis and pleiotropic anti-inflammatory effects. The effect on MMPs can be complex and context-dependent. |
| Anti-IL-1β Antibody | Canakinumab | Reduces expression of MMP-2 induced by IL-1β.[7] Downregulates inflammation-related genes, which may indirectly affect MMP expression.[8] | Neutralizes Interleukin-1β, a key pro-inflammatory cytokine upstream of other inflammatory mediators. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent validation.
Macrophage Culture and Stimulation
This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation to induce an inflammatory phenotype and MMP-12 expression.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Inflammatory Stimulation:
-
Plate RAW 264.7 cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing 10% FBS.
-
To induce a pro-inflammatory M1 phenotype and MMP-12 expression, stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) and Interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.[9][10] For some experiments, LPS alone may be sufficient to induce MMP-12.
-
For inhibitor studies, pre-incubate the cells with the desired concentration of this compound or comparator compounds for 1 hour before adding LPS and IFN-γ.
-
Quantitative Real-Time PCR (qPCR) for Cytokine Expression
This protocol details the measurement of mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
RNA Extraction:
-
After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR detection system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol describes the quantification of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Sample Collection:
-
After the 24-hour stimulation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and samples (diluted supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[6][11][12]
-
Macrophage Invasion Assay (Transwell Assay)
This protocol is used to assess the effect of MMP inhibitors on the invasive capacity of macrophages, a key process in atherosclerosis.
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with an 8 µm pore size polycarbonate membrane.
-
For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify at 37°C for 1 hour. For migration assays, no coating is needed.
-
-
Cell Seeding and Chemoattraction:
-
Harvest stimulated macrophages and resuspend them in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
In the lower chamber, add 600 µL of DMEM with 10% FBS as a chemoattractant.
-
If testing inhibitors, include the compounds in both the upper and lower chambers.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Visualize and count the stained cells in several random fields of view using a light microscope.
-
Quantify the results as the average number of invaded cells per field.[7][13][14]
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
References
- 1. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of macrophage elastase (MMP-12) gene expression by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citri grandis Exocarpium Extract Alleviates Atherosclerosis in ApoE−/− Mice by Modulating the Expression of TGF-β1, PI3K, AKT1, PPAR-γ, LXR-α, and ABCA1 | MDPI [mdpi.com]
- 5. LPS-induced Expression of MMPs in Human Monocytes is Suppressed by IFN-γ via Superinduction of ATF-3 and Suppression of AP-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Canakinumab reverses overexpression of inflammatory response genes in tumour necrosis factor receptor-associated periodic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of simvastatin on MMPs and TIMPs in cigarette smoke-induced rat COPD model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Early Assessment of Atherosclerotic Lesions and Vulnerable Plaques in vivo by Targeting Apoptotic Macrophages with AV Nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gamma Interferon and Lipopolysaccharide Interact at the Level of Transcription To Induce Tumor Necrosis Factor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (2R)-RXP470.1: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (2R)-RXP470.1, a potent and selective MMP-12 inhibitor used in research. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. All handling and disposal of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes of chemical waste. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron | To protect clothing and skin from contamination. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general principles of hazardous waste management.[7][8][9][10][11][12][13]
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure compound, a solution in a solvent, or a mixture with other chemicals.
-
Segregate Waste: Do not mix this compound waste with incompatible materials. It is best practice to collect it in a dedicated, properly labeled waste container.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a chemically resistant, leak-proof container with a secure screw-on cap. The container must be compatible with the solvent used to dissolve the compound.
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, and the date accumulation started.
Step 3: Waste Accumulation
-
Collect Waste: Carefully transfer the waste into the labeled container. Avoid overfilling the container; it should not be more than 80% full to allow for expansion and prevent spills.[10]
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.[7]
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Decision Pathway for Waste Segregation
The following diagram provides a decision-making pathway for segregating waste containing this compound.
Caption: Waste segregation decision tree.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general chemical safety principles. Always consult your institution's specific hazardous waste management policies and procedures, and contact your Environmental Health and Safety (EHS) department for guidance on the proper disposal of any chemical waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nswai.org [nswai.org]
- 8. Chemical Waste Storage and Disposal | Lab Safety Officers [sites.nd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. dornsife.usc.edu [dornsife.usc.edu]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. lsu.edu [lsu.edu]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling (2R)-RXP470.1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of (2R)-RXP470.1, a potent and selective MMP-12 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. As a potent enzyme inhibitor, minimizing exposure is paramount.[1][2][3]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A full-length laboratory coat must be worn to prevent skin contact. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities | For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher respirator is recommended. Work in a well-ventilated area or a fume hood. |
Operational Plan: Safe Handling Workflow
Follow this step-by-step workflow to ensure the safe handling of this compound at every stage of your experimental process.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Unused or expired this compound should be disposed of as chemical waste.[4][5][6] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once rinsed, the container can be disposed of in accordance with your institution's guidelines for empty chemical containers.[7]
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-12 (MMP-12).[8][9][10][11] MMP-12 is an enzyme implicated in the degradation of the extracellular matrix. The diagram below illustrates the inhibitory action of this compound on the MMP-12 signaling pathway.
By adhering to these safety and handling protocols, you can minimize risks and ensure the responsible use of this compound in your research endeavors. For further details, always refer to the complete Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 3. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
